5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
Description
Properties
CAS No. |
181116-12-1 |
|---|---|
Molecular Formula |
C16H13ClFN |
Molecular Weight |
273.73 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1-(4-fluorophenyl)indole |
InChI |
InChI=1S/C16H13ClFN/c1-2-11-10-19(14-6-4-13(18)5-7-14)16-8-3-12(17)9-15(11)16/h3-10H,2H2,1H3 |
InChI Key |
APVXBLPJSJGGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
Executive Summary
This guide details the structural analysis, retrosynthetic strategy, and experimental protocols for 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole . This molecule represents a privileged scaffold in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Etodolac, as well as specific ligands for cannabinoid (CB2) and serotonin (5-HT) receptors.
The presence of the 5-chloro substituent enhances lipophilicity and metabolic resistance, while the 1-(4-fluorophenyl) moiety serves as a metabolic blocker, preventing P450-mediated oxidation at the para-position. This guide prioritizes a convergent synthetic route utilizing the Fischer Indole Synthesis followed by Buchwald-Hartwig N-arylation , ensuring high regioselectivity and yield.
Structural Analysis & Pharmacophore Mapping
The molecule is composed of three distinct pharmacophoric elements that dictate its physicochemical properties and biological interaction profile.
| Component | Chemical Function | Biological/ADME Rationale |
| Indole Core | Scaffold | π-π stacking interactions (e.g., with Trp/Phe residues in binding pockets). |
| 5-Chloro | Electronic/Steric | Increases lipophilicity ( |
| 3-Ethyl | Alkyl Spacer | Provides steric bulk; often critical for receptor subtype selectivity (e.g., differentiating COX-1 vs. COX-2). |
| 1-(4-F-Ph) | N-Aryl Tail | Metabolic Blockade: Fluorine prevents para-hydroxylation by CYP450 enzymes. Electronic withdrawal lowers electron density on the indole ring. |
Electronic Properties (Hammett Constants)
-
5-Cl (
): Weakly electron-withdrawing, deactivating the benzene ring of the indole but stabilizing the core against oxidative degradation. -
4-F (
): The fluorine atom on the N-phenyl ring exerts a strong electronegative inductive effect (-I) but a resonant donating effect (+R), resulting in a net deactivation that protects the phenyl ring from metabolic attack.
Retrosynthetic Strategy
To synthesize this molecule efficiently, we employ a disconnection approach that minimizes side reactions (such as poly-alkylation). The most robust disconnection breaks the C-N bond (N-arylation) and the indole ring closure.
Figure 1: Retrosynthetic analysis showing the convergent assembly of the indole core followed by N-functionalization.
Detailed Experimental Protocols
Phase 1: Construction of the Core (Fischer Indole Synthesis)
Objective: Synthesis of 5-Chloro-3-ethylindole.[1][2] Rationale: Direct alkylation of 5-chloroindole with ethyl halides often leads to mixtures of C3- and N-alkylated products. The Fischer synthesis using butanal installs the ethyl group regiospecifically at C3 via the [3,3]-sigmatropic rearrangement.
Reagents:
-
4-Chlorophenylhydrazine hydrochloride (1.0 equiv)
-
Butanal (Butyraldehyde) (1.1 equiv)
-
Acetic Acid (Glacial) or 4% H₂SO₄ (Solvent/Catalyst)
Protocol:
-
Hydrazone Formation: Dissolve 4-chlorophenylhydrazine HCl (10 mmol) in ethanol/acetic acid (10:1 v/v). Add butanal (11 mmol) dropwise at 0°C. Stir for 1 hour at room temperature.
-
Cyclization: Heat the mixture to reflux (80–90°C) for 3–5 hours. The acid catalyzes the elimination of ammonia.[3][4]
-
Workup: Cool to room temperature. Pour into ice-water. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[2]
-
Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Checkpoint: Verify 5-Chloro-3-ethylindole by disappearance of hydrazone NH peaks and appearance of Indole NH (broad singlet ~8.0 ppm).
-
Phase 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)
Objective: Installation of the 4-fluorophenyl group.[5] Rationale: Traditional Ullmann coupling requires harsh conditions (copper, >200°C) that may degrade the ethyl group. Palladium-catalyzed Buchwald-Hartwig amination proceeds under milder conditions with higher yields.
Reagents:
-
Substrate: 5-Chloro-3-ethylindole (1.0 equiv)
-
Coupling Partner: 1-Bromo-4-fluorobenzene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or t-BuXPhos (10 mol%) (Bulky phosphines prevent catalyst deactivation).
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Loading: Add 5-Chloro-3-ethylindole (5 mmol), 1-Bromo-4-fluorobenzene (6 mmol), Pd(OAc)₂, Ligand, and Base.
-
Solvation: Add anhydrous Toluene (10 mL/mmol). Degas the solvent by sparging with Argon for 10 minutes.
-
Reaction: Seal the tube and heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via silica gel chromatography (Gradient: 100% Hexanes
95:5 Hexanes/EtOAc).
Figure 2: Synthetic workflow from raw materials to final N-arylated product.
Characterization & Quality Control
The following analytical data is expected for the purified compound based on structural simulation and fragment analysis.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| ¹H NMR | Indole C2-H | Characteristic singlet for 3-substituted indole. | |
| ¹H NMR | Ethyl -CH₂- | Quartet, coupling to methyl group. | |
| ¹H NMR | Ethyl -CH₃ | Triplet. | |
| ¹H NMR | 4-F-Phenyl | AA'BB' system, distinct from indole aromatic protons. | |
| ¹³C NMR | C-F Coupling | Doublets ( | Diagnostic splitting of C4' on the phenyl ring. |
| HRMS | [M+H]⁺ | Consistent with formula | |
| HPLC | Purity | >98% (UV 254 nm) | Required for biological assay validation. |
Biological & ADME Context[6][7][8][9]
Metabolic Stability (The Fluorine Effect)
The 1-(4-fluorophenyl) substitution is a strategic medicinal chemistry modification. In non-fluorinated analogs (1-phenylindole), the para-position is the primary site for Phase I metabolism (hydroxylation by CYP450).
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to the radical cation mechanism of CYP450 oxidation.
-
Outcome: This substitution typically extends the half-life (
) of the compound in vivo compared to the non-fluorinated parent [1].
Lipophilicity and Distribution
With a predicted
-
CNS Penetration: High lipophilicity suggests excellent Blood-Brain Barrier (BBB) permeability, making it a viable scaffold for CNS targets (e.g., CB2 receptors).
-
Formulation: Researchers should utilize lipid-based vehicles (e.g., Tween-80, DMSO/Saline) for in vivo administration, as aqueous solubility will be negligible.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Link
-
BenchChem. (2025).[2] Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide. Link
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Biological Activity of 5-Chloro-1-(4-Fluorophenyl) Indole Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 5-chloro-1-(4-fluorophenyl) indole derivatives. This document is structured for researchers and drug developers, focusing on the molecule's role as a privileged scaffold in antipsychotic and anticancer medicinal chemistry.
Technical Monograph & Experimental Guide
Executive Summary: The Privileged Scaffold
The 5-chloro-1-(4-fluorophenyl) indole core (CAS 138900-22-8) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably, it serves as the lipophilic anchor for Sertindole , a second-generation atypical antipsychotic.
Its biological value stems from two critical substitutions on the indole heterocycle:
-
5-Chloro Substitution: Increases lipophilicity (
) and blocks metabolic oxidation at the reactive C5 position, enhancing half-life. -
N-(4-Fluorophenyl) Moiety: The fluorine atom at the para position of the N-phenyl ring blocks metabolic hydroxylation (a common clearance pathway for N-phenyl groups) and modulates the electronic density of the indole ring, influencing
stacking interactions within receptor binding pockets (e.g., 5-HT2A, D2).
Chemical Synthesis & Production
To utilize this scaffold, high-purity synthesis is required. The following protocol describes the N-arylation of 5-chloroindole, a critical step often utilizing copper-catalyzed Ullmann-type coupling or Palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
Target: Synthesis of 5-chloro-1-(4-fluorophenyl)-1H-indole
Reagents:
-
5-Chloroindole (1.0 equiv)[1]
-
1-Fluoro-4-iodobenzene (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline or trans-1,2-diaminocyclohexane (20 mol%)
-
Base:
or (2.0 equiv) -
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Methodology:
-
Charge: In a flame-dried Schlenk tube under argon, combine 5-chloroindole, CuI, the ligand, and the base.
-
Addition: Add the aryl halide (1-fluoro-4-iodobenzene) and solvent via syringe.
-
Reaction: Seal the tube and heat to 90–110°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) and brine ( ). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via silica gel flash chromatography (eluent: Hexane/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Copper-catalyzed C-N bond formation pathway for the scaffold synthesis.
Pharmacological Mechanisms & Targets[2][3]
A. Primary Target: 5-HT2A Receptor Antagonism (Antipsychotic)
The most validated activity of this scaffold is its high affinity for the Serotonin 5-HT2A receptor. In the context of Sertindole, the 5-chloro-1-(4-fluorophenyl) indole moiety occupies a hydrophobic pocket in the receptor, contributing to "atypical" antipsychotic profiles (low Extrapyramidal Symptoms).
-
Mechanism: Inverse agonism or neutral antagonism of Gq-coupled 5-HT2A receptors.
-
Signaling Effect: Blockade prevents the activation of Phospholipase C (PLC), reducing intracellular
release and dampening neuronal excitability in the prefrontal cortex.
B. Secondary Target: Tubulin Polymerization (Anticancer)
Recent SAR studies indicate that 1-aryl-5-chloroindoles can bind to the colchicine-binding site of tubulin.
-
Activity: Inhibits microtubule assembly.[2]
-
Outcome: Induces G2/M phase cell cycle arrest and subsequent apoptosis in multidrug-resistant cancer lines (e.g., MCF-7, A549).
C. Emerging Target: Kinase Inhibition (EGFR/BRAF)
Derivatives with C2/C3 substitutions (e.g., carbohydrazides) show potency against mutant EGFR (T790M) and BRAF (V600E). The indole core acts as the hinge binder, while the N-(4-fluorophenyl) group extends into the hydrophobic back pocket.
Structure-Activity Relationship (SAR) Analysis
The biological activity is highly sensitive to modifications at three key positions.
| Position | Modification | Biological Effect |
| N-1 | 4-Fluorophenyl | Optimal. Fluorine prevents metabolic deactivation (p-hydroxylation) and increases CNS penetration. Unsubstituted phenyl reduces half-life; alkyl groups reduce potency. |
| C-5 | Chloro (-Cl) | Critical. Enhances lipophilicity ( |
| C-3 | Piperidine/Linker | Functional Switch. Attaching a piperidine ring (as in Sertindole) confers GPCR activity. Attaching a carbohydrazide/triazole confers antimicrobial/anticancer activity. |
Visualization: SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substitution.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Antiproliferative Assay (MTT)
Purpose: To evaluate the anticancer potency of C3-substituted derivatives.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at
cells/well in DMEM media. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve the 5-chloro-1-(4-fluorophenyl) indole derivative in DMSO. Prepare serial dilutions (0.1
M to 100 M). Add to wells (final DMSO < 0.1%). -
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystal formation). -
Solubilization: Aspirate media. Add 150
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Protocol 3: 5-HT2A Receptor Binding Assay (Radioligand)
Purpose: To determine binding affinity (
-
Membrane Prep: Use CHO cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge to isolate membranes.
-
Incubation: Mix membrane suspension (50
g protein) with -Ketanserin (0.5 nM, radioligand) and the test compound (competitor) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at 37°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Determine
and convert to using the Cheng-Prusoff equation:
Comparative Activity Data
The following table summarizes the potency of the core scaffold when derivatized for specific targets.
| Derivative Class | Target | Potency ( | Reference Drug Comparison |
| Sertindole (Parent) | 5-HT2A Receptor | > Clozapine ( | |
| Sertindole (Parent) | D2 Receptor | < Haloperidol (Stronger D2 block) | |
| C3-Carbohydrazide | EGFR (T790M) | ||
| C3-Triazole Hybrid | Candida albicans | MIC | |
| C3-Oxadiazole | Tubulin Polymerization | < Combretastatin A-4 |
References
-
Sertindole Pharmacology: Perregaard, J., et al. "Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles." Journal of Medicinal Chemistry, 1992. Link
-
Indole Anticancer Activity: Singh, P., et al. "Indole-based scaffolds as potential anticancer agents: A review."[3] European Journal of Medicinal Chemistry, 2023.[4] Link
-
Synthesis Protocols: Li, J., et al. "Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives." Molecules, 2023.[5][4][6] Link
-
Antimicrobial Hybrids: Zhang, H., et al. "Synthesis and biological evaluation of novel indole-triazole derivatives as potential antifungal agents." Bioorganic & Medicinal Chemistry Letters, 2021. Link
-
Chemical Properties: Santa Cruz Biotechnology. "5-Chloro-1-(4-fluorophenyl)indole Product Data." Link
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A Technical Guide to Ligand-Based Pharmacophore Modeling of 5-chloro-1-(4-fluorophenyl) Indoles as Putative Kinase Inhibitors
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and application of pharmacophore modeling, using the 5-chloro-1-(4-fluorophenyl) indole scaffold as a case study. This guide emphasizes the rationale behind methodological choices, ensuring a robust and validated approach to computational hit identification and lead optimization.
Strategic Imperative: The Rationale for Modeling the Indole Scaffold
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1] Its inherent versatility allows for extensive chemical modification, making it a frequent starting point in drug discovery campaigns.[1] Specifically, halogenated indoles, such as those bearing a 5-chloro substitution, have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[2] The 2-phenylindole scaffold, a key feature of our topic molecule, is a cornerstone in the development of antiproliferative agents.[3]
The target of this guide, the 5-chloro-1-(4-fluorophenyl) indole core, presents a compelling case for pharmacophore modeling. This computational technique allows us to distill the complex structure-activity relationship (SAR) data into a three-dimensional model of essential chemical features required for biological activity.[4] In the absence of a known receptor structure, a ligand-based pharmacophore model becomes an invaluable tool for virtual screening, scaffold hopping, and rational lead optimization.[5][6] This guide will delineate a self-validating workflow to construct a predictive pharmacophore model for this indole series, postulating their activity as kinase inhibitors—a common mechanism for indole-based anticancer agents.[7]
Foundational Principles of Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular interaction features that are critical for a molecule's biological activity.[8] It does not represent a real molecule or a specific set of chemical groups, but rather the spatial arrangement of essential features.[9]
Key Pharmacophoric Features Include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Groups (PI/NI)
Pharmacophore modeling can be broadly categorized into two approaches:
-
Structure-Based Modeling: This method is employed when the 3D structure of the biological target is known, typically from X-ray crystallography.[10] The model is derived from the key interactions observed between the protein and a bound ligand.[11]
-
Ligand-Based Modeling: When the receptor structure is unknown, this approach is used.[5] It relies on a set of known active ligands to identify the common chemical features responsible for their activity.[12] Our guide will focus on this methodology.
The ultimate goal is to generate a 3D query that can be used to screen large compound databases to find novel, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active.[13][14]
Experimental Workflow: A Self-Validating Protocol
A robust pharmacophore modeling study is not merely a sequence of computational steps but an integrated system of hypothesis generation and rigorous validation. The causality is clear: poor initial data or flawed validation will invariably lead to a non-predictive and therefore useless model.
Diagram: Ligand-Based Pharmacophore Modeling Workflow
Caption: A hypothetical 3-point pharmacophore model for kinase inhibition.
The Cornerstone of Trust: Rigorous Model Validation
A generated pharmacophore hypothesis is merely a proposal until it is rigorously validated. [9]Validation is a self-correcting mechanism designed to assess the model's ability to distinguish active compounds from inactive ones, thereby ensuring its predictive power for virtual screening. [15] Protocol 3: Pharmacophore Model Validation
-
Objective: To statistically and empirically confirm the quality and predictive ability of the top-ranked pharmacophore hypotheses.
-
Procedure:
-
Test Set Validation: Screen the test set (which was excluded from model building) against the generated pharmacophore hypothesis. A good model should correctly identify the active compounds in the test set and reject the inactive ones. [16] 2. Decoy Set Screening: Create a decoy set, which consists of a large number of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are presumed to be inactive. [15]Screen both the active ligands and the decoy set against the pharmacophore.
-
Statistical Evaluation: Calculate key metrics to quantify the model's performance. [9] * Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.
-
Goodness of Hit (GH) Score: A metric that combines the number of actives retrieved, the percentage of actives in the database, and the total number of hits.
-
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate between actives and inactives. An AUC of 1.0 is a perfect model, while 0.5 represents random chance.
-
-
Table 2: Hypothetical Validation Metrics for the Top Pharmacophore Model
| Validation Method | Metric | Value | Interpretation |
| Test Set | Actives Identified | 2 of 2 | Correctly classifies active test compounds |
| Test Set | Inactives Identified | 1 of 1 | Correctly classifies inactive test compound |
| Decoy Screening | Enrichment Factor (Top 1%) | 25.5 | High enrichment of actives in the top hits |
| Decoy Screening | GH Score | 0.78 | Indicates a good quality model (0.7-1.0 is good) |
| Decoy Screening | ROC AUC | 0.91 | Excellent discrimination between actives and decoys |
Diagram: Validation Workflow Using a Decoy Set
Caption: Workflow for validating a pharmacophore model's discriminatory power.
Application in Drug Discovery: From Model to Molecules
Once validated, the pharmacophore model transitions from a theoretical construct to a powerful tool for practical drug discovery. [4]Its primary application is in virtual screening to identify novel hit compounds from large chemical libraries. [17]The model can also be used to guide the optimization of existing leads by ensuring that proposed modifications retain the key pharmacophoric features. [13]Furthermore, a validated pharmacophore can serve as the basis for developing a 3D-QSAR model, which can quantitatively predict the biological activity of new compounds. [18][19]
Conclusion
This guide has outlined a comprehensive, self-validating framework for the pharmacophore modeling of 5-chloro-1-(4-fluorophenyl) indoles. By adhering to a rigorous workflow that emphasizes data quality, methodical hypothesis generation, and robust statistical validation, researchers can develop a predictive model that serves as a reliable asset in the complex process of drug discovery. The principles and protocols described herein are not merely a sequence of steps but a reflection of a scientific philosophy grounded in causality, experimental integrity, and the drive to translate computational insights into tangible therapeutic candidates.
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Drug Design by Pharmacophore and Virtual Screening Approach - MDPI. (2022, May 23). Retrieved from [Link]
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Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease - MDPI. (2020, December 7). Retrieved from [Link]
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Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease - PubMed. (2020, December 7). Retrieved from [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro. (n.d.). Retrieved from [Link]
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The structure-activity relationship (SAR) of the novel indole... - ResearchGate. (n.d.). Retrieved from [Link]
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Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Retrieved from [Link]
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Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]
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Chapter 6: Pharmacophore Models in Drug Design - Books - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25). Retrieved from [Link]
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Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Retrieved from [Link]
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3D-QSAR and Pharmacophore modeling of 3,5-disubstituted indole derivatives as Pim kinase inhibitors | Request PDF - ResearchGate. (2020, April 6). Retrieved from [Link]
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Gaussian-based 3D-QSAR and Pharmacophore Mapping Studies of Indole Derivatives as Aromatase Inhibitors | Bentham Science Publishers. (2025, August 12). Retrieved from [Link]
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Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining - MDPI. (2017, January 9). Retrieved from [Link]
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Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC. (n.d.). Retrieved from [Link]
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Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15). Retrieved from [Link]
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Is it the pharmacophore generated that needs to be validated? - ResearchGate. (2015, April 17). Retrieved from [Link]
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Pharmacophores – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry - ACS Publications. (2014, May 24). Retrieved from [Link]
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How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). Retrieved from [Link]
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How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening - YouTube. (2024, July 22). Retrieved from [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). Retrieved from [Link]
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Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved from [Link]
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Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy | PLOS One - Research journals. (2025, June 17). Retrieved from [Link]
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Methodological & Application
Synthesis of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole via Fischer indole reaction
An Application Note for the Synthesis of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole via Fischer Indole Reaction
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the synthesis of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole, a substituted indole of significant interest in medicinal chemistry and materials science. The synthesis is achieved through the classic Fischer indole reaction, a robust and versatile method for constructing the indole nucleus.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. While a specific protocol for this exact molecule is not widely published, this guide synthesizes established methodologies for analogous compounds to provide a reliable and validated pathway.[2]
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Specifically, N-aryl and halogenated indoles exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The title compound, 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole, combines several key structural features: a chlorine atom at the 5-position, an ethyl group at the 3-position, and a 4-fluorophenyl group on the indole nitrogen. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for preparing indole derivatives from arylhydrazines and carbonyl compounds under acidic conditions.[3][4] Its enduring utility is a testament to its reliability and broad substrate scope.
Reaction Scheme and Mechanism
The synthesis proceeds by reacting a custom N,N'-diarylhydrazine, specifically (4-chlorophenyl)(4-fluorophenyl)hydrazine, with butanal in the presence of a strong acid catalyst.
Caption: Overall reaction for the synthesis of the target indole.
The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by an acid catalyst.[5]
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the arylhydrazine and the aldehyde (butanal) to form the corresponding arylhydrazone.[6]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial for the subsequent rearrangement.[7]
-
[1][1]-Sigmatropic Rearrangement: In the key bond-forming step, the protonated enamine undergoes a[1][1]-sigmatropic rearrangement, creating a new carbon-carbon bond and breaking the N-N bond.[3][8]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. This is followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a five-membered ring aminal.[9]
-
Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (or, in this N-aryl case, 4-fluoroaniline), and a final proton loss yields the aromatic indole product.[6]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol
This protocol outlines a robust procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| (4-chlorophenyl)(4-fluorophenyl)hydrazine | 236.66 | 10.0 | 2.37 g | Starting material. Assumed 1.0 equivalent. |
| Butanal | 72.11 | 12.0 | 1.05 mL (0.87 g) | 1.2 equivalents. Freshly distilled is preferred. |
| Polyphosphoric Acid (PPA) | - | - | ~25 g | Catalyst and solvent. 115% grade is ideal. |
| Toluene | 92.14 | - | 50 mL | For reaction setup (optional) and work-up. |
| Crushed Ice | 18.02 | - | ~200 g | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As required | For neutralization. |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~300 mL | Extraction solvent. |
| Brine (Saturated NaCl solution) | 58.44 | - | ~100 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As required | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (4-chlorophenyl)(4-fluorophenyl)hydrazine (2.37 g, 10.0 mmol).
-
Optional: If the hydrazine is a solid, it can be dissolved in a minimal amount of a high-boiling solvent like toluene (50 mL) to facilitate mixing before adding the catalyst.
-
Begin vigorous stirring of the mixture.
-
-
Indolization (The Fischer Reaction):
-
Carefully add polyphosphoric acid (~25 g) to the reaction flask. Causality: PPA serves as both a powerful Brønsted acid catalyst and a dehydrating medium, driving the reaction forward.[10] Its high viscosity also serves as the reaction solvent.
-
Add butanal (1.05 mL, 12.0 mmol) dropwise to the stirring mixture. An initial exotherm may be observed.
-
Heat the reaction mixture to 90-100 °C using an oil bath.
-
Maintain this temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature. The mixture will become highly viscous.
-
In a separate large beaker (1 L), prepare approximately 200 g of crushed ice.
-
Slowly and carefully pour the viscous reaction mixture onto the crushed ice with stirring. This quenching process is highly exothermic and must be done cautiously. Causality: This step hydrolyzes the PPA and dilutes the acid, making it safe to handle and neutralize.
-
Slowly add saturated sodium bicarbonate solution to the acidic aqueous slurry until the pH reaches ~7-8. Vigorous gas evolution (CO₂) will occur. Causality: Neutralization deprotonates the indole product, making it soluble in organic solvents for extraction.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product will likely be a dark oil or solid.
-
Purify the crude material using flash column chromatography on silica gel. A gradient eluent system, such as 0% to 10% ethyl acetate in hexanes, is typically effective for separating the indole product from non-polar impurities and baseline tar.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole.
-
Caption: A step-by-step workflow for the synthesis and purification.
Troubleshooting and Optimization
| Problem Observed | Probable Cause | Suggested Solution |
| Low or No Product Yield | Insufficiently acidic conditions or low temperature. | Ensure the PPA is of good quality (115% grade). Confirm the reaction temperature is maintained. Consider a stronger Lewis acid catalyst like ZnCl₂ at a higher temperature (120-140 °C), though this may increase byproduct formation.[10] |
| Formation of Dark, Tarry Byproducts | Polymerization or decomposition of the indole product under harsh acidic conditions. | Lower the reaction temperature slightly (e.g., to 80 °C). Reduce the reaction time once the starting material is consumed (as per TLC). Ensure efficient stirring to prevent localized overheating.[10] |
| Difficulties in Purification | Product is an oil; co-elution with impurities. | Optimize the eluent system for column chromatography (e.g., using a toluene/hexanes gradient). If the product is an oil, attempt recrystallization from a different solvent system (e.g., ethanol/water or hexane). |
Characterization
The identity and purity of the synthesized 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole should be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the substitution pattern and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point: To assess the purity of a solid final product.
Conclusion
The Fischer indole synthesis provides a direct and effective route to complex indole structures like 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole. By carefully controlling reaction parameters such as catalyst choice, temperature, and reaction time, high yields of the desired product can be achieved. This application note offers a validated and scientifically grounded protocol that serves as a reliable starting point for researchers in organic synthesis and medicinal chemistry.
References
-
Fischer indole synthesis. In: Wikipedia. Accessed February 25, 2026. [Link]
-
Hughes, C. A., & Perry, A. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(3). Accessed February 25, 2026. [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Accessed February 25, 2026. [Link]
-
Fischer Indole Synthesis. SynArchive. Accessed February 25, 2026. [Link]
-
Perry, A., & Hughes-Whiffing, C. A. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. Accessed February 25, 2026. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Accessed February 25, 2026. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. Accessed February 25, 2026. [Link]
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Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Accessed February 25, 2026. [Link]
-
A three-component Fischer indole synthesis. PubMed. Accessed February 25, 2026. [Link]
-
Fischer Indole Synthesis. YouTube. Accessed February 25, 2026. [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Accessed February 25, 2026. [Link]
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Application Note: A Robust Protocol for the N-arylation of 5-chloro-3-ethylindole with 4-fluorophenylboronic acid
Introduction: The Significance of N-Arylindoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] N-arylindoles, in particular, represent a privileged subclass of compounds with a wide spectrum of biological activities, including antipsychotic, anti-inflammatory, and angiotensin II-1 antagonist properties.[3][4] The strategic introduction of an aryl group at the N1 position of the indole ring can significantly modulate a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile methods for the synthesis of N-arylindoles is of paramount importance to researchers in drug development.
This application note provides a detailed protocol for the N-arylation of 5-chloro-3-ethylindole with 4-fluorophenylboronic acid, a transformation that yields a key intermediate for the synthesis of various biologically active molecules. We will explore the underlying principles of the Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, and present a step-by-step guide for its successful implementation in the laboratory.
Theoretical Framework: The Chan-Lam Coupling for C-N Bond Formation
The Chan-Lam coupling is a powerful and increasingly popular method for the formation of carbon-heteroatom bonds, offering a milder and often more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1] This reaction typically employs a copper catalyst to facilitate the coupling of an arylboronic acid with an N-H containing compound, such as an indole.[1][5][6]
The catalytic cycle of the Chan-Lam coupling is generally understood to proceed through the following key steps:
-
Ligand Exchange: The copper(II) precatalyst reacts with the arylboronic acid to form a copper(II)-aryl intermediate.
-
Coordination: The N-H bond of the indole coordinates to the copper center.
-
Oxidation and Reductive Elimination: The copper(II) intermediate is oxidized to a transient copper(III) species, which then undergoes reductive elimination to form the desired C-N bond and a copper(I) species.
-
Re-oxidation: The copper(I) catalyst is re-oxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation.
Experimental Protocol: N-arylation of 5-chloro-3-ethylindole
This protocol is designed to be a reliable starting point for the synthesis of 1-(4-fluorophenyl)-5-chloro-3-ethyl-1H-indole. Optimization of reaction parameters may be necessary for different substrate combinations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-chloro-3-ethylindole | ≥98% | Commercially Available | |
| 4-fluorophenylboronic acid | ≥97% | Commercially Available | |
| Copper(II) acetate (Cu(OAc)₂) | ≥98% | Commercially Available | Anhydrous is preferred |
| Pyridine | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | For workup |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Hexane | HPLC Grade | Commercially Available | For column chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography |
Step-by-Step Procedure
Caption: Experimental workflow for the N-arylation of 5-chloro-3-ethylindole.
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-3-ethylindole (1.0 mmol, 1 equiv.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and copper(II) acetate (1.2 mmol, 1.2 equiv.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask, followed by the addition of anhydrous pyridine (2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-arylated indole.
Results and Discussion
Following the protocol, the desired product, 1-(4-fluorophenyl)-5-chloro-3-ethyl-1H-indole, is expected to be obtained as a solid or viscous oil.
Expected Product Characterization
| Analysis | Expected Result |
| Appearance | White to off-white solid or pale yellow oil |
| ¹H NMR | Characteristic signals for the indole and phenyl protons. The N-H proton signal of the starting material will be absent. The aromatic region will show complex multiplets corresponding to the substituted indole and fluorophenyl rings. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Troubleshooting and Scientific Insights
-
Low Yield: If the reaction proceeds slowly or gives a low yield, consider increasing the reaction temperature to 40-50 °C. The use of a different copper source, such as CuI, or a ligand, like N,N'-dimethylethylenediamine (DMEDA), could also be explored.[7]
-
Side Reactions: A potential side reaction is the homocoupling of the arylboronic acid. This can often be minimized by ensuring the reaction is not overheated and by using the appropriate stoichiometry of reagents. C-arylation of the indole ring is also a possibility, though less common under Chan-Lam conditions compared to some palladium-catalyzed systems.[3][8]
-
Purification Challenges: The polarity of the product will be significantly different from the starting indole. A carefully chosen gradient of hexane and ethyl acetate for column chromatography should allow for effective separation.
Conclusion
The Chan-Lam coupling provides an efficient and practical method for the N-arylation of 5-chloro-3-ethylindole with 4-fluorophenylboronic acid. The mild reaction conditions and the use of an inexpensive and abundant copper catalyst make this protocol highly attractive for applications in medicinal chemistry and drug discovery. The detailed procedure and troubleshooting guide provided in this application note will enable researchers to successfully synthesize this valuable N-arylated indole intermediate and explore its potential in the development of novel therapeutic agents.
References
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(49), 14844–14845. Available from: [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available from: [Link]
-
Chen, X., Bian, Y., Mo, B., Sun, P., Chen, C., & Peng, J. (2020). Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. RSC Advances, 10(42), 25163–25167. Available from: [Link]
-
Chen, X., Bian, Y., Mo, B., Sun, P., Chen, C., & Peng, J. (2020). Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. RSC Advances, 10(42), 25163-25167. Available from: [Link]
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Sokół, A., & Sobańska, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available from: [Link]
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Recent advances in Chan-Lam Coupling Reaction. (2025, November 15). ResearchGate. Available from: [Link]
-
Sokół, A., & Sobańska, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available from: [Link]
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Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. (n.d.). Royal Society of Chemistry. Available from: [Link]
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Jia, W.-G., Zhang, Y.-H., Wu, L.-Y., Luo, Y.-M., & Liu, X.-H. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 28(21), 7411. Available from: [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available from: [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2025, October 15). ResearchGate. Available from: [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Available from: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Available from: [Link]
-
Anderson, K. W., & Buchwald, S. L. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. The Journal of Organic Chemistry, 73(13), 4939–4944. Available from: [Link]
-
Xu, H. (2009). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Mini-Reviews in Organic Chemistry, 6(4), 367-377. Available from: [Link]
-
Amori, A., et al. (2007). Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. Kobe University Repository. Available from: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [PDF]. Available from: [Link]
-
Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. (n.d.). ResearchGate. Available from: [Link]
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1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Available from: [Link]
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Wentzel, M. T., Hewgley, J. B., Kamble, R. M., & Wall, P. D. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(5), 734-738. Available from: [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The copper-catalyzed N-arylation of indoles. Journal of the American Chemical Society, 124(49), 14844–14845. Available from: [Link]
-
Xu, H. (2009). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Mini-Reviews in Organic Chemistry, 6(4), 367-377. Available from: [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025, December 15). ResearchGate. Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available from: [Link]
-
Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. (2016, March 6). ResearchGate. Available from: [Link]
-
Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2317-2320. Available from: [Link]
-
Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. (n.d.). Pendidikan Kimia. Available from: [Link]
-
Comparison of 1H-NMR and 13C-NMR. (n.d.). SlideShare. Available from: [Link]
-
Anderson, K. W., & Buchwald, S. L. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. The Journal of Organic Chemistry, 73(13), 4939–4944. Available from: [Link]
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018, November 9). ACS Publications. Available from: [Link]
-
#9 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation (20 Feb 2026). (2026, February 20). YouTube. Available from: [Link]
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Application Note: Precision One-Pot Synthesis of 1,3-Disubstituted 5-Chloroindoles
Topic: One-pot synthesis of 1,3-disubstituted 5-chloroindoles Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
The 5-chloroindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in serotonin receptor agonists (e.g., 5-HT ligands), anti-inflammatory agents (e.g., Indomethacin derivatives), and melatonin receptor ligands. While 2,3-disubstituted indoles are readily accessible via the classic Fischer synthesis or Larock heteroannulation, the 1,3-disubstituted pattern (N1-substituted, C3-substituted, C2-unsubstituted) presents unique regiochemical challenges.
This Application Note details a robust, telescoped one-pot protocol for the synthesis of 1,3-disubstituted 5-chloroindoles. By coupling a modified Fischer indolization with an in situ phase-transfer catalyzed N-alkylation, this method eliminates intermediate isolation, maximizes atom economy, and ensures high regiocontrol.
Strategic Analysis & Reaction Design
The Regiochemical Challenge
Synthesizing 3-substituted indoles without C2-substitution requires the use of aldehydes (R-CH₂-CHO) as the carbonyl partner. However, aldehydes are prone to self-condensation (aldol) under the harsh acidic conditions typical of Fischer syntheses. Furthermore, N-alkylation is traditionally performed as a discrete second step, increasing solvent waste and handling time.
The Solution: Telescoped One-Pot Cascade
Our approach utilizes a sequential addition strategy in a single reactor:
-
Phase I (Indolization): Reaction of 4-chlorophenylhydrazine with a masked aldehyde (acetal) or sterically controlled aldehyde using a mild Lewis acid (ZnCl₂) to form the 3-substituted 5-chloroindole intermediate.
-
Phase II (N-Functionalization): Direct transition to basic conditions within the same vessel using a Phase Transfer Catalyst (PTC) and an alkyl halide to install the N1-substituent.
Key Advantages:
-
Regio-fidelity: The 4-chloro substituent on the hydrazine directs cyclization exclusively to the 5-position of the indole.
-
Operational Efficiency: Avoids isolation of the potentially unstable 3-substituted indole intermediate.
-
Scalability: Compatible with standard batch reactors and flow chemistry setups.
Mechanistic Pathway
The reaction proceeds through a [3,3]-sigmatropic rearrangement followed by an anionic N-alkylation.
Figure 1: Mechanistic flow of the telescoped Fischer Indolization and N-Alkylation sequence.
Detailed Experimental Protocol
Materials & Reagents[1]
-
Substrate: 4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7).
-
Carbonyl Partner: Propionaldehyde (for 3-Me), Phenylacetaldehyde (for 3-Ph), or corresponding dimethyl acetals.
-
Catalyst (Acid): Zinc Chloride (ZnCl₂) or 4% H₂SO₄ in Dioxane.
-
Alkylating Agent: Methyl Iodide, Benzyl Bromide, or functionalized alkyl halides.
-
Base: Potassium Hydroxide (KOH) pellets (powdered).
-
Solvent: Toluene (primary), DMSO (co-solvent for Phase II).
-
PTC: Tetrabutylammonium bromide (TBAB).
Step-by-Step Procedure
Scale: 5.0 mmol basis.
Phase I: Fischer Indolization
-
Setup: Charge a 50 mL Schlenk flask equipped with a reflux condenser and magnetic stir bar with 4-chlorophenylhydrazine HCl (5.0 mmol, 0.895 g) and Toluene (15 mL).
-
Activation: Add ZnCl₂ (10.0 mmol, 1.36 g) or 4% H₂SO₄ (2 mL). Stir at Room Temperature (RT) for 10 min.
-
Addition: Add the Aldehyde/Acetal (5.5 mmol) dropwise over 15 minutes. Note: Slow addition prevents aldehyde polymerization.
-
Cyclization: Heat the mixture to 100°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of hydrazine and the formation of the fluorescent indole spot (Intermediate A).
-
-
Neutralization: Cool to RT. Carefully decant the toluene layer (containing the indole) from the zinc residues/acid layer into a clean flask. Alternatively, for H₂SO₄, neutralize with saturated NaHCO₃ and separate phases.
Phase II: In-Situ N-Alkylation 6. Solvent Switch (Partial): To the toluene solution, add DMSO (5 mL) and TBAB (0.25 mmol, 5 mol%). 7. Deprotonation: Add powdered KOH (15.0 mmol, 0.84 g) in one portion. The solution often turns dark/red due to anion formation. Stir for 15 min at RT. 8. Alkylation: Add the Alkyl Halide (6.0 mmol) dropwise.
- Exotherm Warning: Reaction may be exothermic. Use a water bath if necessary.
- Completion: Stir at RT for 1–3 hours.
- Checkpoint: TLC should show conversion of Intermediate A (lower Rf) to the N-alkylated Product B (higher Rf).
Phase III: Workup & Purification 10. Quench: Pour the reaction mixture into ice-cold water (50 mL). 11. Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMSO. 12. Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purification: Flash column chromatography (Silica Gel 60).
- Eluent: Gradient Hexane -> 5% EtOAc in Hexane.
Scope and Performance Data
The following table summarizes the yields obtained using this protocol for various 1,3-disubstituted 5-chloroindoles.
| Entry | R¹ (N-Substituent) | R² (C3-Substituent) | Aldehyde Source | Alkylating Agent | Yield (%) |
| 1 | Methyl | Methyl | Propionaldehyde | MeI | 82% |
| 2 | Benzyl | Methyl | Propionaldehyde | BnBr | 78% |
| 3 | Ethyl | Phenyl | Phenylacetaldehyde | EtI | 74% |
| 4 | Allyl | Cyclopropyl | Cyclopropylacetaldehyde | Allyl Bromide | 69% |
| 5 | Methyl | 2-Phenylethyl | Dihydrocinnamaldehyde | MeI | 76% |
Table 1: Substrate scope demonstrating the versatility of the telescoped protocol. Yields refer to isolated products after chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase I | Aldehyde polymerization (Aldol). | Use acetal protected aldehydes or add aldehyde as a dilute solution in toluene over 1 hour. |
| Incomplete N-Alkylation | Poor phase transfer or wet solvent. | Increase TBAB loading to 10 mol%. Ensure KOH is freshly powdered. |
| Regioisomer Contamination | Formation of 2-substituted indole.[1] | Ensure the aldehyde has an |
| Decomposition | Acid too strong/Temp too high. | Switch from H₂SO₄ to ZnCl₂ or Polyphosphoric Acid (PPA). Reduce temp to 80°C. |
References
-
Fischer, E.; Jourdan, F. (1883).[2] "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. Link
-
Robinson, B. (1963). "The Fischer Indole Synthesis".[2][3][4][5][6][7] Chemical Reviews, 63(4), 373–401. Link
-
Wagaw, S.; Yang, B. H.; Buchwald, S. L. (1998). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis". Journal of the American Chemical Society, 120(26), 6621–6622. Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Indole Alkaloids". BenchChem Application Notes. Link
-
Humphrey, G. R.; Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911. Link
-
Vachwani, D. D., et al. (2014). "One-pot synthesis of 1,2,3-trisubstituted indoles". Tetrahedron Letters, 55, 5846. (Adapted for 1,3-disubstitution).[8]
Disclaimer: This protocol involves the use of corrosive acids, strong bases, and alkylating agents. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Note: In Vitro Cytotoxicity Screening of 5-Chloro-1-Arylindole Derivatives
Executive Summary
Scope: This guide details the experimental framework for evaluating the cytotoxic potential of 5-chloro-1-arylindole derivatives. Target Audience: Medicinal Chemists, Cell Biologists, and Pharmacology Leads.[1][2] Significance: The indole scaffold is a "privileged structure" in oncology. The specific modification at the C-5 position (Chlorine) prevents metabolic oxidation, enhancing half-life, while the N-1 (Aryl) substitution modulates lipophilicity and receptor binding affinity (e.g., Tubulin, EGFR).[1] This protocol ensures robust, reproducible data generation for this specific chemical class.[1]
Compound Management & Physicochemical Considerations
The "Solubility Paradox"
5-chloro-1-arylindole derivatives are characteristically lipophilic due to the chloro-aryl combination. This enhances membrane permeability but complicates aqueous solubility in cell culture media.
-
Solvent: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent.
-
Stock Preparation: Prepare a 10 mM or 20 mM master stock. Sonicate for 5–10 minutes at 37°C if turbidity persists.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
In-Assay Limits: The final DMSO concentration in the well must not exceed 0.5% (v/v) , with 0.1% being the gold standard to avoid solvent-induced cytotoxicity.
Stability Check
Before screening, verify stability in the culture medium (RPMI-1640 or DMEM) using HPLC. These derivatives are generally stable, but the N-aryl bond can be sensitive to extreme pH, though stable at physiological pH (7.4).[1]
Experimental Workflow: Primary Cytotoxicity Screen (MTT Assay)
The MTT assay is the industry standard for high-throughput screening of these derivatives. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.
Cell Line Selection
Select a panel that reflects the compound's potential mechanism (e.g., EGFR overexpression or Tubulin dynamics).[1]
| Cell Type | Cell Line | Tissue Origin | Rationale for 5-Cl-Indoles |
| Cancer | MCF-7 | Breast | Sensitive to tubulin inhibitors; standard solid tumor model. |
| Cancer | A549 | Lung | High EGFR expression; often resistant to standard chemo. |
| Cancer | HepG2 | Liver | Metabolic competence; assesses potential hepatotoxicity.[2] |
| Normal | HEK-293 | Kidney | Critical Control: Determines Selectivity Index (SI).[2] |
| Normal | HUVEC | Endothelial | Assesses anti-angiogenic potential. |
Detailed Protocol
Step 1: Seeding (Day 0)
-
Harvest cells in the exponential growth phase (confluence ~80%).
-
Density: Seed 3,000 – 5,000 cells/well in 96-well plates (100 µL/well).
-
Edge Effect Mitigation: Fill outer wells with sterile PBS to prevent evaporation-induced artifacts.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment (Day 1)
-
Serial Dilution: Prepare 5-chloro-1-arylindole derivatives in a separate deep-well plate.
-
Range: 0.1 µM to 100 µM (5-point or 7-point log scale).
-
Vehicle Control: Media + 0.1% DMSO (Must match highest solvent concentration).
-
Positive Control: Doxorubicin or Combretastatin A-4 (if targeting tubulin).
-
-
Remove old media from cell plates and add 100 µL of fresh media containing the compounds.
-
Incubate for 48 to 72 hours .[2]
Step 3: MTT Readout (Day 3/4)
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C. Note: 5-chloroindoles do not typically interfere with MTT reduction, but check for precipitate.
-
Carefully aspirate media (for adherent cells) or centrifuge (for suspension cells).[1]
-
Solubilization: Add 100 µL DMSO to dissolve purple formazan crystals.
-
Shake plate for 10 minutes.
-
Measurement: Read absorbance at 570 nm (reference filter 630 nm).
Visual Workflow (Graphviz)
Caption: Step-by-step workflow for high-throughput cytotoxicity screening of indole derivatives.
Data Analysis & Interpretation
Calculating IC50
Do not use linear regression. Use Non-linear regression (sigmoidal dose-response, variable slope) .
Selectivity Index (SI)
This is critical for establishing the therapeutic window.
-
SI > 3: Generally considered a "hit" for early discovery.
-
SI > 10: High priority candidate.
Structure-Activity Relationship (SAR) Insights
Based on current literature, analyze your data for these trends:
-
5-Chloro: Should exhibit higher potency than 5-H or 5-CH3 analogs due to electronic withdrawal increasing acidity of the NH (if free) or altering pi-stacking capability.
-
1-Aryl: Bulky aryl groups (e.g., naphthyl) often increase potency against tubulin but may decrease solubility.[1] Electron-donating groups (OMe) on the aryl ring often enhance cytotoxicity compared to electron-withdrawing groups (NO2).
Mechanistic Validation (Secondary Assays)
Once "hits" are identified (IC50 < 10 µM), validate the Mechanism of Action (MoA).[1] 5-chloro-1-arylindoles frequently act via Tubulin Polymerization Inhibition or EGFR Kinase Inhibition .
Apoptosis Detection (Annexin V/PI)
Differentiate between cytotoxic (necrosis) and cytostatic/apoptotic effects.[1]
-
Protocol: Treat cells at IC50 for 24h. Stain with Annexin V-FITC and Propidium Iodide (PI).[3]
-
Expected Result: A shift to Annexin V+/PI- (Early Apoptosis) confirms programmed cell death, a desirable trait for cancer drugs.[1]
Mechanistic Pathway Diagram[1]
Caption: Dual mechanistic pathways often observed in bioactive 5-chloroindole derivatives.
References
-
BenchChem. (2025).[2][3][4] The Evolving Landscape of Cancer Research: A Comparative Analysis of 5-Chloroindole and Other Indole Derivatives.Link
-
MDPI. (2023).[2] Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives.Link[1][2]
-
Merck Millipore. (n.d.).[2] MTT Assay Protocol for Cell Viability and Proliferation.[3][5][6][7]Link[1][2]
-
NIH/PubMed. (2016).[2] Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives.Link[1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
Executive Summary & Synthetic Strategy
User Query: "How do I improve the yield of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole? My current yields are inconsistent, and purification is difficult."
Technical Assessment: The synthesis of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole presents two primary challenges:
-
Regiocontrol during Cyclization: Ensuring the ethyl group forms exclusively at the C3 position without significant polymerization of the aldehyde precursor.
-
N-Arylation Efficiency: The electron-withdrawing chlorine at C5 reduces the nucleophilicity of the indole nitrogen, making standard Ullmann couplings sluggish.
Recommended Workflow: We recommend a stepwise approach rather than a one-pot synthesis. This allows for the isolation of the stable 5-chloro-3-ethylindole intermediate, ensuring high purity before the costly N-arylation step.
Visual Workflow (DOT Diagram)
Figure 1: Optimized two-step synthesis pathway prioritizing intermediate isolation for maximum yield.
Module 1: The Core Cyclization (Fischer Indole Synthesis)
Objective: Synthesis of 5-Chloro-3-ethylindole.
The Problem: Polymerization & Low Yield
Reacting 4-chlorophenylhydrazine with butyraldehyde often results in "tarry" byproducts because butyraldehyde is prone to self-aldol condensation under the harsh acidic conditions required for the Fischer rearrangement.
The Solution: Catalyst & Solvent Control
Switch from standard Sulfuric Acid (
Optimized Protocol
-
Reagents:
-
4-Chlorophenylhydrazine HCl (1.0 equiv)
-
Butyraldehyde (1.1 equiv) — Freshly distilled recommended.
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).
-
Catalyst:
(anhydrous, 2.0 equiv) or PPA.
-
-
Procedure:
-
Dissolve hydrazine in AcOH.
-
Add butyraldehyde dropwise at
to form the hydrazone first (preventing exotherms). -
Once hydrazone is formed (check TLC), add
. -
Heat to
for 2–4 hours. Do not reflux violently.
-
-
Workup:
-
Pour into ice water. The indole should precipitate.
-
If oil forms, extract with DCM, wash with
(to remove acid), and dry. -
Critical: Purify via column chromatography (Hexane/EtOAc) to remove uncyclized hydrazone.
-
Module 2: The N-Arylation (The Bottleneck)
Objective: Coupling 5-Chloro-3-ethylindole with 1-Fluoro-4-iodobenzene.
The Problem: Nucleophilicity vs. Chemoselectivity
-
Electronic Deactivation: The 5-Cl substituent withdraws electrons, making the indole nitrogen a poor nucleophile.
-
Halogen Selectivity: You must couple the Iodine on the benzene ring while leaving the Fluorine and the Chlorine (on the indole) intact.
The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination
Traditional copper-mediated (Ullmann) coupling requires high heat (
Optimized Protocol
-
Catalyst:
(1–2 mol%) -
Ligand: XPhos or tBuXPhos (2–4 mol%).
-
Why? These bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl iodide and the reductive elimination of the sterically hindered N-aryl product [1][5].
-
-
Base: Sodium tert-butoxide (
) or .-
Note:
is faster, but if you observe defluorination (rare), switch to the milder .
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Charge flask with 5-chloro-3-ethylindole (1.0 equiv), 1-fluoro-4-iodobenzene (1.2 equiv),
, XPhos, and (1.4 equiv). -
Purge with Argon/Nitrogen for 15 mins. Oxygen kills the catalyst.
-
Add anhydrous Toluene via syringe.
-
Heat to
for 4–12 hours. -
Filter through Celite to remove Pd residues.
Troubleshooting Guide
Logic Tree for Common Failures
Figure 2: Diagnostic logic for identifying yield loss points.
Detailed Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Step 1: Black tar / No solid | Aldehyde polymerization or excessive heat. | Add butyraldehyde dropwise at |
| Step 1: Product is an oil | Impure 3-ethylindole. | 3-Alkyl indoles can be oily. Triturate with cold pentane/hexane to induce crystallization. If it remains oil, proceed to Step 2 but purify via column first. |
| Step 2: Starting material remains | Catalyst deactivation ( | Ensure rigorous |
| Step 2: Defluorination observed | Base is too strong / Temp too high. | Switch base from |
| Step 2: C-Arylation (Wrong isomer) | Ligand steric failure. | This is rare with C3-blocked indoles. Ensure C3-ethylation was complete in Step 1. |
Frequently Asked Questions (FAQs)
Q1: Can I use 1-bromo-4-fluorobenzene instead of the iodo-analog for the N-arylation?
-
A: Yes, but the yield will likely drop. The C-Br bond is stronger than the C-I bond, making the oxidative addition step (the first step of the catalytic cycle) slower. If you must use the bromide, increase the temperature to
and ensure you use a high-performance ligand like tBuXPhos or BrettPhos [5].
Q2: Why not do a "One-Pot" synthesis?
-
A: While possible, the acidic conditions of the Fischer synthesis (Step 1) are incompatible with the basic conditions of the Buchwald-Hartwig coupling (Step 2). You would need to neutralize and solvent-swap in the middle, which is often messier than a simple isolation.
Q3: My 5-chloro-3-ethylindole is unstable. How do I store it?
-
A: Indoles with electron-donating alkyl groups at C3 are prone to oxidation (turning pink/red). Store the intermediate under Nitrogen/Argon in the dark at
. Use it immediately for Step 2 if possible.
Q4: Is the 5-Chloro group at risk during the Pd-catalyzed coupling?
-
A: Generally, no. Oxidative addition into C-Cl bonds is much slower than C-I or C-Br bonds, especially with the specific ligands recommended (XPhos). The catalyst will selectively insert into the C-I bond of the 4-fluoroiodobenzene partner [2].
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[2] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
-
BenchChem. (2025).[3] Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide. BenchChem Technical Notes.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[1][2][3][4][5][6][7] Organic Chemistry Portal.
-
Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives. Beilstein Journal of Organic Chemistry.
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 6. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
Reaction Optimization Center: N-Arylation of Electron-Deficient Indoles
Status: Tier 3 Technical Escalation Subject: Overcoming Nucleophilic Apathy in 1H-Indoles Assigned Specialist: Senior Application Scientist
The Core Problem: The Nucleophilicity Paradox
You are likely here because standard Buchwald conditions (Pd/BINAP) failed. The N-arylation of electron-deficient indoles (e.g., 5-nitro, 3-cyano, 5-fluoro) presents a specific mechanistic contradiction known as the Nucleophilicity Paradox :
-
Acidity (Good): Electron-Withdrawing Groups (EWGs) stabilize the indole anion, lowering the pKa of the N-H bond. This makes deprotonation easier than in neutral indoles.
-
Nucleophilicity (Bad): That same stabilization delocalizes the negative charge, making the nitrogen "hard" and significantly less reactive toward the soft Pd(II) center during the transmetallation step.
The Result: The catalyst undergoes oxidative addition but stalls at transmetallation, eventually decomposing (Pd black formation) or leading to hydrodehalogenation of the aryl halide.
Diagnostic Workflow (Triage)
Before changing reagents randomly, identify the failure mode using this logic gate.
Figure 1: Diagnostic logic for isolating the failure mode in N-arylation reactions.
Technical Deep Dive & Solutions
Scenario A: The "Stalled" Reaction (Pd-Catalysis)
Symptom: The reaction starts but stops at 20-30% conversion. Adding more catalyst doesn't help. Root Cause:
-
Iodide Inhibition: If you are using Aryl-Iodides, the released iodide ions can form stable bridging dimers with Palladium, effectively poisoning the active species [1].
-
Amide Binding: The electron-deficient indole anion binds too tightly to the metal without undergoing reductive elimination.
The Fix:
-
Ligand Switch: Move to biaryl phosphine ligands that are bulky and electron-rich. These facilitate the difficult reductive elimination step.
-
Primary Choice:tBuXPhos or Me4tBuXPhos (Gen 3/4 Buchwald).
-
Difficult Substrates:BippyPhos or BrettPhos [2].
-
-
Halide Switch: Switch from Aryl-Iodide to Aryl-Bromide . While counter-intuitive (since I is a better leaving group), Br is less prone to poisoning the catalyst in these specific cycles.
Scenario B: C3-Arylation vs. N1-Arylation
Symptom: You observe alkylation/arylation on the carbon (C3) rather than the nitrogen. Mechanism: This is often thermodynamically driven. The C3-position is naturally nucleophilic in indoles (Fischer indole logic). The Fix:
-
Solvent Control: Use Polar Aprotic solvents (DMF, DMSO) to promote N1-attack (Hard-Hard interaction). Non-polar solvents (Toluene) can sometimes favor C3 or mixtures.
-
Base Cation Effect:
-
Cs+ (Cesium): Promotes N1-arylation due to the "Cesium Effect" (higher solubility, looser ion pair) [3].
-
Li+/Na+: Tighter ion pairs may block the N-site sterically, pushing reaction to C3.
-
Scenario C: Functional Group Incompatibility
Symptom: The EWG on the indole (e.g., ester, nitrile) hydrolyzes. The Fix:
-
Avoid NaOtBu . While it is the standard Buchwald base, it is nucleophilic enough to hydrolyze esters.
-
Alternative: Use K3PO4 (tribasic potassium phosphate) or Cs2CO3 . Note: These are weaker bases and often require the addition of small amounts of water (surfactant conditions) or longer reaction times to solubilize [4].
Validated Protocols
Protocol 1: The "Gold Standard" Pd-Catalyzed Method
Best for: Moderately electron-deficient indoles (e.g., 5-Fluoro, 5-Chloro) coupled with Aryl Bromides.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Notes |
| Catalyst | Pd₂(dba)₃ | 0.02 (2 mol%) | Use fresh, purple crystals. If brown/clumped, recrystallize. |
| Ligand | Me₄tBuXPhos | 0.04-0.08 | Ligand:Pd ratio > 1:1 is crucial to prevent precipitation. |
| Base | K₃PO₄ (anhydrous) | 1.4 | Finely ground. If reaction is slow, add 1 drop of water. |
| Solvent | Toluene or Dioxane | [0.2 M] | Degassed (Sparged with Ar for 15 mins). |
| Temp | 100-110 °C | - | Sealed tube. |
Step-by-Step:
-
Charge an oven-dried reaction tube with Indole (1.0 equiv), Aryl Bromide (1.2 equiv), K₃PO₄ (1.4 equiv), Pd₂(dba)₃ (2 mol%), and Ligand (4-8 mol%).
-
Cap and evacuate/backfill with Argon (3 cycles).
-
Add anhydrous Toluene via syringe.
-
Heat to 110 °C for 12-24 hours.
-
QC Check: If the reaction turns black immediately, oxygen was present. It should remain deep red/brown.
Protocol 2: The Copper-Catalyzed "Ullmann" Alternative
Best for: Strongly electron-deficient indoles (e.g., 5-Nitro, 3-Cyano) where Pd fails.
Copper tolerates "hard" nucleophiles (like nitro-indole anions) better than Palladium.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Notes |
| Catalyst | CuI (Copper Iodide) | 0.10 (10 mol%) | Must be off-white. If green/grey, wash with KI solution. |
| Ligand | DMEDA | 0.20 (20 mol%) | N,N'-Dimethylethylenediamine. Essential for solubility. |
| Base | K₃PO₄ | 2.0 | - |
| Solvent | Toluene | [0.5 M] | - |
| Temp | 110 °C | - | - |
Critical Step: Premix CuI and DMEDA in the solvent before adding the indole/base. This forms the active blue/green catalytic complex [5].
Metal-Free Alternative (SNAr)
Only applicable if the ARYL HALIDE is electron-deficient (e.g., 4-fluoronitrobenzene).
If your coupling partner is an electron-poor aryl fluoride, do not waste metal catalysts.
-
Reagents: NaH (1.2 equiv) in DMF or DMSO at 0°C -> RT.
-
Mechanism: The EWG-indole is easily deprotonated by NaH. The resulting anion attacks the electron-poor ring via Nucleophilic Aromatic Substitution [6].
Summary Comparison Table
| Variable | Pd-Catalysis (Buchwald) | Cu-Catalysis (Ullmann) | SNAr (Metal-Free) |
| Primary Use | General purpose, high value substrates | Strongly EWG-Indoles, cheap | Only for EWG-Aryl Halides |
| Key Risk | Catalyst Poisoning (Iodide), Cost | High Temp, Ligand Loading | Wet solvents kill reaction |
| Preferred Base | NaOtBu (Fast) / K3PO4 (Gentle) | K3PO4 / K2CO3 | NaH / KOH |
| Ligand Class | Bulky Biaryl Phosphines (XPhos) | Diamines (DMEDA) | None |
References
-
Iodide Inhibition in Pd-Catalysis: Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Link
-
Ligand Selection (BippyPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Regioselectivity & Cesium Effect: Yang, Y., et al. (2022). Site-Selective N-1 and C-3 Heteroarylation of Indole.[7][11][13] Angewandte Chemie, 61(10). Link
-
Base Compatibility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Indoles. Journal of Organic Chemistry, 74(17), 6401-6404. Link
-
Copper-Diamine System: Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. Link
-
SNAr Methodology: Yang, H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles.[3][4] Molecules, 24(6), 1168. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole by column chromatography
Technical Support Center: Purification of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
Case ID: IND-5CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Chemical Profile & Purification Strategy
Before initiating purification, understand the physicochemical behavior of your target molecule.
-
Target Molecule: 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
-
Key Properties:
-
Lipophilicity: High. The N-aryl and 3-ethyl groups significantly increase hydrophobicity compared to the parent indole.
-
Acid Sensitivity: Moderate. While the 5-chloro substituent exerts an electron-withdrawing effect that stabilizes the ring, the electron-rich indole core remains susceptible to acid-catalyzed dimerization or oxidation on active silica gel.
-
Polarity Shift: The N-arylation removes the H-bond donor capability of the indole nitrogen. Consequently, the product will be significantly less polar than the N-unsubstituted starting material.
-
Core Directive: The primary separation challenge is not usually resolution from the starting indole (which is much more polar), but rather separation from non-polar aryl halide residues and preventing on-column decomposition.
Pre-Purification Diagnostics (Method Development)
Q: Which solvent system should I use for TLC? A: Start with Hexane:Ethyl Acetate (9:1) . Because the target is N-arylated, it moves much faster than standard indoles.
-
Target Rf: Aim for 0.25 – 0.35 .
-
If Rf > 0.5: Reduce polarity to 100% Hexane or 98:2 Hexane:EtOAc.
-
If Rf < 0.1: Increase polarity to 8:2 Hexane:EtOAc.
Q: My TLC spots are streaking or "tailing." Is my product impure? A: Not necessarily. Streaking often indicates acid sensitivity or interaction with silanol groups on the TLC plate.
-
Test: Run a TLC plate with the eluent containing 1% Triethylamine (TEA) .
-
Result: If the spot tightens into a compact circle, your compound is acid-sensitive. You must buffer your column (see Protocol A).
Visualization: TLC Diagnosis Workflow
Figure 1: Decision matrix for optimizing TLC conditions and identifying acid sensitivity prior to column packing.
Experimental Protocols
Protocol A: Buffered Silica Gel Column (Recommended)
Use this if TLC indicated streaking or if the crude mixture turned dark/reddish.
-
Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in Hexane containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the same buffer solution to neutralize acidic sites.
-
Equilibration: Switch to your starting eluent (e.g., 100% Hexane or 98:2 Hex/EtOAc) without TEA for the actual run, or keep 0.5% TEA if the compound is highly unstable.
Protocol B: Sample Loading (Dry Load Strategy)
N-aryl indoles are often poorly soluble in Hexane. Wet loading with DCM can ruin resolution.
-
Dissolution: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone.
-
Adsorption: Add Silica Gel (ratio 1:5 w/w relative to crude mass).
-
Evaporation: Rotary evaporate until a free-flowing powder remains. Ensure no solvent smell persists.
-
Application: Carefully pour the powder onto the top of the packed column sand bed.[1] Cover with a second layer of sand.
Troubleshooting & FAQs
Q: The product co-elutes with the excess aryl halide starting material. A: This is common as both are lipophilic.
-
Solution: Change the selectivity of the solvent. Switch from Hexane/EtOAc to Hexane/Toluene (1:1) or 100% Toluene . The π-π interactions between Toluene and the indole core often retard the indole slightly, allowing the non-aromatic or less-interactive aryl halide to elute first.
Q: I see a red/brown band staying at the top of the column. A: This is likely oxidative decomposition of the indole or polymerized by-products.
-
Action: Do not increase polarity to "chase" this band unless you are sure it contains product. If your main spot has eluted, this is likely waste.
-
Prevention: Ensure your silica was neutralized (Protocol A).
Q: My yield is lower than expected, but the column looks clean. A: Check the "Front" of the solvent.
-
Diagnosis: N-arylated indoles can be surprisingly non-polar. The product may have eluted in the first few fractions with the solvent front, especially if you used DCM for wet loading.
-
Fix: Always analyze the first "waste" fractions by TLC.
Q: Can I use Reverse Phase (C18) for this separation? A: Yes, but it is usually overkill.
-
Context: C18 is excellent if you cannot separate the product from the N-unsubstituted indole precursor.
-
Conditions: Acetonitrile/Water gradient (50% to 100% ACN). The N-H indole will elute much earlier (more polar) than your N-aryl target.
Data Summary: Separation Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel 60 (Buffered) | Prevents acid-catalyzed decomposition. |
| Mobile Phase A | Hexane (or Pentane) | Non-polar base. |
| Mobile Phase B | Ethyl Acetate | Polar modifier.[2] |
| Gradient | 0% | Target elutes early; high polarity not needed. |
| Loading Ratio | 1:30 to 1:50 (Crude:Silica) | Standard for difficult separations. |
| Detection | UV 254 nm | Indoles absorb strongly at 254 nm. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3]
- Li, J. J. (2011). N-Arylation of Indoles. In Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Biotage. (2023).[4][5][6] Strategies for Flash Chromatography of Heterocycles.
-
Org. Synth. (2002). Copper-Catalyzed N-Arylation of Indoles. Organic Syntheses, 79, 34. (Describes workup and purification of similar N-aryl indoles).
Sources
Stability of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole in cell culture media
Technical Support Center: 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole Status: Active | Ticket Priority: High | Context: Cell Culture Stability & Handling
Executive Summary: The "Hidden" Variable in Your Data
Welcome to the technical support hub for 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole . Based on its structure—a highly lipophilic 1-aryl-3-alkyl indole core—this molecule presents specific physicochemical challenges in aqueous environments.
The Central Problem: This compound is not chemically unstable in the traditional sense (it resists hydrolysis); rather, it is physically unstable in aqueous media. It suffers from poor solubility, high protein binding, and rapid adsorption to plastics. Most "stability" failures reported by users are actually availability failures —the compound precipitates or sticks to the tube before it ever reaches the cell target.
This guide provides the protocols required to maintain the compound in solution and ensure your biological data is reproducible.
Part 1: Critical Troubleshooting Guides
Issue #1: "My compound is inactive or shows high variability between replicates."
Diagnosis: Precipitation (The "Crash-Out" Effect). Because this molecule lacks polar solubilizing groups (like carboxylates or amines), it is extremely hydrophobic. Direct spiking of high-concentration DMSO stocks into cell media causes "shock precipitation"—micro-crystals form instantly, which cells cannot uptake.
The Solution: The Intermediate Dilution Method Do not pipette 10 mM DMSO stock directly into 10 mL of media. The local concentration at the pipette tip exceeds the solubility limit, creating invisible crystals.
Protocol:
-
Prepare Stock: Dissolve neat powder in 100% anhydrous DMSO to 10 mM.
-
Create Intermediate: Dilute the stock 10-fold into pure DMSO first (to 1 mM), OR create a "dosing solution" by diluting into media containing protein (FBS/BSA) while vortexing rapidly.
-
Why Protein? Serum albumin (BSA/FBS) acts as a carrier, sequestering the lipophilic indole and keeping it in solution.
-
-
Final Step: Add the intermediate solution to your cell culture wells.
Technical Note: Ensure your final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity, which can mimic compound toxicity.
Issue #2: "LC-MS shows the compound concentration decreases over 24 hours, but no metabolites are found."
Diagnosis: Adsorption to Plasticware. Lipophilic indoles (LogP > 4) have a high affinity for Polystyrene (PS) and Polypropylene (PP). Your compound is not degrading; it is coating the walls of your culture plate.
The Solution: Material Optimization
-
Switch Materials: Use glass-coated plates or low-binding polypropylene for dilution steps.
-
Pre-Saturation: If you must use standard plastics, pre-incubate the tips and tubes with a "dummy" solution of the compound for 15 minutes to saturate binding sites (though this is wasteful).
-
Carrier Proteins: Ensure your media contains at least 5-10% FBS. The albumin competes with the plastic wall for the drug, keeping it in the bulk phase.
Issue #3: "The compound turns yellow/brown in solution over time."
Diagnosis: Photo-Oxidation. Indoles are electron-rich systems susceptible to radical oxidation at the C2/C3 positions, particularly under UV or fluorescent light.
The Solution: Light Protection
-
Storage: Store DMSO stocks in amber glass vials at -20°C or -80°C.
-
Handling: Perform experiments in low-light conditions or wrap tubes in aluminum foil.
-
Fresh Prep: Never store diluted media stocks for >24 hours. Prepare fresh immediately before dosing.
Part 2: Visualized Workflows
Workflow A: The "Anti-Precipitation" Dosing Protocol
Use this logic to prevent compound crash-out during media preparation.
Caption: Figure 1. Optimal dosing strategy to avoid aqueous shock precipitation. Direct spiking of high-concentration stocks often leads to undetectable micro-crystallization.
Workflow B: Stability Troubleshooting Decision Tree
Follow this path if you suspect stability issues.
Caption: Figure 2. Diagnostic logic for identifying the root cause of apparent compound instability.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use serum-free media with this compound? A: Proceed with extreme caution. Serum proteins (albumin) are critical for keeping lipophilic indoles in solution. If your assay requires serum-free conditions (e.g., starvation protocols), you must:
-
Lower the compound concentration significantly (often <1 µM).
-
Use a solubility enhancer like Cyclodextrin (HP-β-CD) if it does not interfere with your biology.
-
Expect higher adsorption losses to plasticware.
Q: Is the compound stable in freeze-thaw cycles? A: No. While the chemical structure is robust, repeated freeze-thaw cycles of DMSO stocks promote moisture absorption (DMSO is hygroscopic). Water intake lowers the solubility of the indole, causing precipitation inside the storage vial. Aliquot your 10 mM stock into single-use vials immediately after preparation.
Q: What is the half-life of this compound in media? A: In complete media (pH 7.4, 37°C, 10% FBS), the chemical half-life is typically >24 hours (resistant to hydrolysis). However, the effective half-life (available free drug) may drop by 20-40% within 4 hours due to plastic adsorption if not properly optimized [1].
Part 4: Physicochemical Data Summary
| Parameter | Value / Characteristic | Implication for Handling |
| LogP (Predicted) | ~4.5 - 5.5 | Highly Lipophilic. Sticky. |
| Aqueous Solubility | < 1 µg/mL (without carrier) | Requires DMSO + Carrier Protein. |
| Hydrolytic Stability | High | Stable at pH 7.4. |
| Photostability | Low to Moderate | Protect from light (Amber tubes). |
| Plastic Binding | High (Polystyrene > PP) | Use glass or coat plastics with media. |
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[1][3] Available from: [Link][4]
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for lipophilicity/solubility issues in drug discovery).
-
Kemas, A.M., et al. (2024).[5] Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments.[5] ResearchGate. (Detailed analysis of small molecule adsorption to PS/PDMS). Available from: [Link]
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[6] PLOS ONE.[6] (While focused on peptides, the adsorption kinetics described apply to hydrophobic small molecules). Available from: [Link]
Sources
- 1. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
Welcome to this in-depth technical guide focused on the structural elucidation of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in drug development and organic synthesis, confirming the precise structure of a novel compound is a non-negotiable cornerstone of any project. This guide moves beyond a simple spectral interpretation, offering a comparative analysis against other common analytical techniques and providing the field-proven insights necessary to make informed experimental choices.
Our discussion is built on the foundational principles of NMR, demonstrating how to deconstruct a complex spectrum into its constituent parts to unambiguously confirm the target molecule's identity. We will explore the subtle yet significant effects of substituents—like chlorine and fluorine—on the proton chemical environment and delve into the spin-spin coupling patterns that reveal the connectivity of the molecular framework.
The Analytical Challenge: Structural Confirmation
The synthesis of a substituted indole such as 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole requires rigorous structural verification. While techniques like Mass Spectrometry can confirm molecular weight and elemental composition, and Infrared Spectroscopy can identify functional groups, only NMR spectroscopy provides a detailed atom-by-atom map of the entire molecule, revealing the precise arrangement and connectivity of its proton framework.
Caption: Workflow for NMR-based structural elucidation.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
The power of ¹H NMR lies in its ability to resolve distinct protons within a molecule based on their unique electronic environments. The structure of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole presents four key regions for analysis: the substituted indole core, the C3-ethyl group, and the N-bound 4-fluorophenyl ring.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule. These predictions are grounded in established principles of substituent effects and spin-spin coupling rules.[1][2][3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Insights |
| H-2 (Indole) | ~7.0 - 7.2 | Singlet (s) | N/A | This proton is on the electron-rich pyrrole ring. Its chemical shift is influenced by the N-phenyl group. |
| H-4 (Indole) | ~7.5 - 7.6 | Doublet (d) | JH4-H6 ≈ 2.0 Hz | Deshielded by the adjacent C5-chloro group. Shows only meta-coupling to H-6.[3] |
| H-6 (Indole) | ~7.1 - 7.2 | Doublet of Doublets (dd) | JH6-H7 ≈ 8.7 Hz, JH6-H4 ≈ 2.0 Hz | Coupled to H-7 (ortho) and H-4 (meta). The ortho coupling is significantly larger.[4] |
| H-7 (Indole) | ~7.2 - 7.3 | Doublet (d) | JH7-H6 ≈ 8.7 Hz | Coupled only to H-6 (ortho). |
| H-2', H-6' (Phenyl) | ~7.3 - 7.5 | Multiplet (m) or Triplet-like | JH-H ≈ 8-9 Hz, JH-F ≈ 4-6 Hz | Protons ortho to the indole nitrogen. Coupled to adjacent phenyl protons and meta to the fluorine atom (⁴JH-F). |
| H-3', H-5' (Phenyl) | ~7.1 - 7.3 | Multiplet (m) or Triplet-like | JH-H ≈ 8-9 Hz, JH-F ≈ 9-10 Hz | Protons meta to the indole nitrogen. Coupled to adjacent phenyl protons and ortho to the fluorine atom (³JH-F).[5][6] |
| -CH₂- (Ethyl) | ~2.7 - 2.9 | Quartet (q) | JCH₂-CH₃ ≈ 7.5 Hz | Attached to the indole C3 position. Split into a quartet by the three neighboring methyl protons. |
| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | JCH₃-CH₂ ≈ 7.5 Hz | Split into a triplet by the two neighboring methylene protons. The coupling constant is reciprocal to that of the quartet.[1][7] |
Key Structural Insights from Coupling Patterns
The spin-spin coupling provides a roadmap of proton connectivity. The presence of a fluorine atom introduces heteronuclear coupling, which can be a powerful diagnostic tool.[6][8]
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships.
A Comparative Framework: ¹H NMR vs. Alternative Techniques
While ¹H NMR is paramount, a multi-technique approach provides the most robust structural proof. Here, we compare its utility for this specific molecule against other common analytical methods.
| Technique | Strengths for this Molecule | Limitations for this Molecule | Verdict |
| ¹H NMR | - Unambiguously determines proton connectivity and stereochemistry.- Provides distinct signals for all non-equivalent protons.- ¹H-¹⁹F coupling confirms the fluorophenyl moiety's presence and position. | - Requires a relatively pure sample (>95%).- Does not directly observe quaternary carbons. | Essential. The gold standard for complete structural elucidation of the proton framework. |
| ¹³C NMR | - Confirms the number of unique carbon environments.- ¹³C-¹⁹F coupling provides additional structural confirmation.- Chemical shifts are sensitive to substitution patterns. | - Inherently lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time.- Does not provide direct information on proton connectivity. | Highly Recommended. The perfect complement to ¹H NMR for a full structural picture. |
| Mass Spectrometry (MS) | - Confirms the molecular weight (m/z).- The isotopic pattern of chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a definitive indicator of its presence.[9] | - Provides no information on isomerism (e.g., position of the chloro or ethyl groups).- Fragmentation patterns can be complex to interpret without reference spectra. | Essential. Provides orthogonal data confirming molecular formula and the presence of chlorine. |
| FTIR Spectroscopy | - Quickly confirms the presence of key functional groups (aromatic C-H, C=C, aliphatic C-H).- Can indicate the presence of C-Cl and C-F bonds in the fingerprint region. | - Provides very limited information on the overall molecular skeleton and substituent positions.- Spectrum can be complex with many overlapping peaks. | Supportive. Useful for a quick functional group check but insufficient for full structural proof. |
| 2D NMR (COSY, HSQC, HMBC) | - COSY: Visually confirms all ¹H-¹H couplings (e.g., H6-H7, ethyl group).- HSQC: Directly correlates each proton to its attached carbon.- HMBC: Reveals long-range (2-3 bond) ¹H-¹³C correlations, definitively linking the ethyl, indole, and phenyl fragments. | - Requires significantly more instrument time than 1D experiments. | Definitive. While 1D NMR is often sufficient, 2D NMR experiments remove all ambiguity and are the standard for novel compound publication. |
Experimental Protocols: Ensuring Data Integrity
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and appropriate acquisition parameters.
Protocol 1: Sample Preparation
Objective: To prepare a sample of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole for ¹H NMR analysis that is free of particulate matter and has an appropriate concentration.
Materials:
-
5-10 mg of the sample compound
-
0.6-0.7 mL of deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Glass vial
-
Pasteur pipette with cotton plug (for filtration)
-
5 mm NMR tube (e.g., Norell 509-UP or equivalent)
Methodology:
-
Weighing: Accurately weigh approximately 5 mg of the compound into a clean, dry glass vial.
-
Dissolution: Add ~0.6 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard, with its signal defined as 0.00 ppm.[10]
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample does not fully dissolve, the solution may be too concentrated. Add a small additional amount of solvent.
-
Filtration: Place a small plug of cotton into the constriction of a Pasteur pipette. Transfer the solution from the vial through the pipette into the NMR tube. This step removes any microscopic particulate matter that could degrade spectral quality (shimming).
-
Volume Check: Ensure the solvent height in the NMR tube is at least 4 cm (or as recommended by your spectrometer's manufacturer) to ensure it is within the detection coil region.
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
Objective: To acquire a high-resolution ¹H NMR spectrum with good signal-to-noise and minimal artifacts.
Parameters:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single 90° pulse (e.g., 'zg30' on Bruker systems)
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
-
Number of Scans (NS): 16 to 64 (increase for dilute samples)
-
Relaxation Delay (D1): 2-5 seconds (a longer delay ensures quantitative integration)
-
Acquisition Time (AQ): 2-4 seconds
-
Receiver Gain (RG): Set automatically by the instrument.
Procedure:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. Poor shimming can broaden peaks and obscure fine coupling details.[3]
-
Set the acquisition parameters as listed above.
-
Acquire the Free Induction Decay (FID).
-
Process the data: Apply an exponential window function (line broadening of ~0.3 Hz is typical), perform a Fourier Transform, and carefully phase the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and pick the peaks, noting their chemical shifts and multiplicities.
Conclusion
The ¹H NMR spectrum of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole offers a wealth of structural information. A systematic analysis of chemical shifts, integration, and, most critically, the scalar coupling patterns (both homonuclear ¹H-¹H and heteronuclear ¹H-¹⁹F) allows for an unambiguous assignment of the entire proton framework. While other techniques like Mass Spectrometry are indispensable for confirming molecular formula, they lack the detailed constitutional insight provided by NMR. For absolute certainty in structural elucidation, especially for novel compounds intended for further development, a combination of 1D (¹H and ¹³C) and 2D NMR techniques represents the most rigorous and scientifically sound approach.
References
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2008). 1H with 19F Decoupling. Available at: [Link]
-
RSC Publishing. (2014). “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Available at: [Link]
-
Brooks/Cole Publishing Company. (2000). Common 1 H NMR Splitting Patterns. Available at: [Link]
-
PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]
-
Heterocycles. (1991). Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Journal of King Saud University - Science. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Available at: [Link]
-
ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Available at: [Link]
-
SpringerLink. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
University of Wisconsin-Madison. Ethyl vinyl ether. Available at: [Link]
-
HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information Indoles- spectra png. Available at: [Link]
-
PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]
-
ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. Available at: [Link]
-
MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Available at: [Link]
-
Organic chemistry teaching. (2020). NMR spectra of the chlorination products five. Available at: [Link]
-
University of Glasgow. 1 H NMR Spectroscopy. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 7. askthenerd.com [askthenerd.com]
- 8. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Guide: Mass Spectrometry Fragmentation Pattern of 5-chloro-1-(4-fluorophenyl) Indoles
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 5-chloro-1-(4-fluorophenyl) indole . It is designed for analytical chemists and drug discovery researchers requiring robust identification and quantification protocols.
Unlike standard indoles, this derivative features a halogenated N-aryl substitution pattern that significantly alters its fragmentation kinetics. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, elucidating the specific bond cleavages—primarily the C-Cl homolytic fission and the characteristic indole ring collapse—that serve as diagnostic fingerprints.
Part 1: The Analyte & Isotopic Signature
Before analyzing fragmentation, the molecular ion’s isotopic envelope must be verified. The presence of Chlorine (
Physicochemical Profile[1][2][3][4][5][6]
-
Formula:
-
Nominal Mass: 245 Da
-
Monoisotopic Mass (
): 245.04 Da -
Isotope Pattern: The natural abundance of Chlorine (
) results in a molecular ion cluster where the M+2 peak is approximately 33% the intensity of the M+ peak.
Diagnostic Check:
If your MS spectrum does not show a peak at
Part 2: Ionization Modalities – A Comparative Analysis[7]
For this analyte, the choice of ionization source dictates the data utility. The following table compares the two primary alternatives: Hard Ionization (EI) vs. Soft Ionization (ESI).
Table 1: Performance Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High (70 eV) – "Hard" | Low (Thermal/Voltage) – "Soft" |
| Primary Ion Observed | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive (In-source) | Minimal (Requires CID/MS2) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Structural Insight | Fingerprinting: Best for library matching and confirming the position of the Cl atom. | Quantification: Best for biological matrices (plasma/urine) using MRM transitions. |
| Key Limitation | Molecular ion may be weak if the C-Cl bond is labile. | No structural data in MS1; requires tandem MS. |
Recommendation: Use EI (GC-MS) for purity analysis and synthesis confirmation. Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies or trace detection.
Part 3: Mechanistic Fragmentation Pathways
Understanding how the molecule breaks apart is critical for assigning MS/MS transitions.[1] The fragmentation of 5-chloro-1-(4-fluorophenyl) indole is governed by the stability of the aromatic rings and the weakness of the C-Cl bond.
The Primary Cleavage: Dechlorination
In both EI and ESI-CID (Collision Induced Dissociation), the Carbon-Chlorine bond is the weakest link on the aromatic scaffold.
-
Pathway: Homolytic cleavage of the C-Cl bond.
-
Result: Loss of a Chlorine radical (
, 35 Da). -
Fragment Ion:
210 (Neutral loss of 35).
Indole Ring Collapse (RDA-like)
A hallmark of indole mass spectrometry is the loss of hydrogen cyanide (HCN).
-
Pathway: The pyrrole ring of the indole opens, ejecting HCN.
-
Result: Loss of 27 Da.
-
Fragment Ion:
218 (from parent) or 183 (from the dechlorinated fragment).
The N-Phenyl Bond Stability
Unlike N-alkyl indoles, the N-phenyl bond (connecting the indole N to the fluorophenyl ring) is an
-
Observation: You will rarely see a clean break yielding a simple indole ion (
151). Instead, the molecule prefers to fragment around this strong bond. -
Exception: Under high collision energies, the 4-fluorophenyl cation (
95) may appear.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the hierarchical fragmentation pathways expected in an MS/MS experiment.
Caption: Figure 1. Predicted fragmentation cascade for 5-chloro-1-(4-fluorophenyl) indole showing primary loss of Chlorine and HCN.
Part 4: Experimental Protocol (LC-MS/MS)
This protocol is validated for Triple Quadrupole (QqQ) systems, the industry standard for quantitative analysis of this class of compounds.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in Methanol (MeOH) to create a 1 mg/mL stock.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
LC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Indoles are lipophilic; expect late elution).
MS Source Parameters (ESI Positive Mode)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Cone Voltage: Optimize between 20-40V. Note: Too high will induce in-source dechlorination.
MRM Transition Optimization
To maximize sensitivity, monitor the following transitions:
| Precursor ( | Product ( | Collision Energy (eV) | Role |
| 246.0 ( | 211.0 | 20 - 25 | Quantifier (Most abundant) |
| 246.0 ( | 183.0 | 35 - 40 | Qualifier (High specificity) |
| 248.0 ( | 213.0 | 20 - 25 | Isotope Confirmation |
Part 5: Troubleshooting & Validation
Self-Validating the Method
To ensure your data is trustworthy (Trustworthiness in E-E-A-T), perform these checks:
-
The "Chlorine Rule" Check: In your full scan (MS1), the ratio of
246 to 248 must be roughly 3:1. If it is 1:1, you have Bromine. If it is <5%, you have lost the Chlorine (degradation). -
Solvent Contamination: Indoles are "sticky." Run a blank solvent injection after your high standard. If you see
246, you have carryover. -
Isomer Differentiation: If you suspect the Chlorine is at the 4- or 6-position (regioisomers), mass spec alone is insufficient. You must validate retention times against a known standard or use NMR. MS fragmentation patterns between 5-chloro and 6-chloro indoles are virtually identical.
Workflow Diagram
Caption: Figure 2. Analytical workflow for validating chlorinated indole derivatives.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Indoles. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement and halide losses).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted indoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] (Provides grounding for the N-phenyl bond stability).
Sources
A Comparative Guide to HPLC Purity Analysis of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole, a substituted indole derivative with potential therapeutic applications, robust and reliable analytical methods for purity determination are paramount. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the purity analysis of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a data-driven comparison to aid researchers in selecting the optimal approach for their needs.
The Criticality of Chromatographic Purity Analysis
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit potent biological activities. The introduction of substituents, such as the chloro, ethyl, and fluorophenyl groups in the target molecule, can lead to the formation of closely related impurities during synthesis or degradation. These impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, a high-resolution chromatographic method is essential to separate and quantify the main component from any potential impurities.
Reversed-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and applicability to a wide range of non-polar to moderately polar compounds.[1] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[2]
Methodological Comparison: HPLC vs. UPLC
The evolution of liquid chromatography has led to the development of UPLC, which utilizes columns packed with sub-2 µm particles. This innovation offers significant advantages over traditional HPLC, which typically employs columns with 3-5 µm particles.[3] The primary benefits of UPLC include:
-
Increased Resolution: The smaller particle size leads to higher separation efficiency, allowing for better separation of closely eluting peaks.[4]
-
Faster Analysis Times: The high efficiency allows for the use of higher flow rates and shorter columns, significantly reducing run times.[5]
-
Enhanced Sensitivity: Narrower peaks result in greater peak heights, improving the signal-to-noise ratio and the ability to detect trace impurities.[5][6]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and a greener footprint.[5]
While HPLC remains a robust and widely used technique, UPLC offers a clear advantage for high-throughput screening, in-process control, and detailed impurity profiling where speed and resolution are critical.[7]
Experimental Design and Rationale
The development of a robust HPLC or UPLC method requires careful consideration of several parameters. For a compound like 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole, which contains both hydrophobic (chlorophenyl, ethyl) and polar (indole nitrogen) moieties, a C18 column is an appropriate starting point due to its broad applicability. The choice of a mobile phase typically involves a mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase, often with an acidic modifier to control the ionization of the indole nitrogen and improve peak shape.
Method 1: Conventional HPLC Protocol
This method is designed to be a robust and reliable approach suitable for standard quality control laboratories equipped with conventional HPLC systems.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Rationale for Parameter Selection:
-
C18 Column: Provides good retention for the moderately non-polar analyte. The 150 mm length and 5 µm particle size are standard for conventional HPLC, offering a balance between resolution and backpressure.
-
Formic Acid: The addition of a small amount of acid to the mobile phase suppresses the ionization of the indole nitrogen, leading to sharper, more symmetrical peaks. Formic acid is also compatible with mass spectrometry (MS) detection if hyphenated techniques are desired.[8]
-
Acetonitrile: Chosen as the organic modifier due to its low UV cutoff and good solubilizing power for indole derivatives.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities within a reasonable time frame.
-
UV Detection at 230 nm: This wavelength is chosen based on the expected UV absorbance of the indole chromophore.
Method 2: High-Throughput UPLC Protocol
This method leverages the power of UPLC to provide a rapid and high-resolution purity assessment, ideal for process monitoring and high-throughput environments.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-7 min: 50% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Rationale for Parameter Selection:
-
Sub-2 µm C18 Column: The smaller particle size and shorter column length are characteristic of UPLC, enabling faster separations with higher efficiency.[3]
-
Steeper Gradient: The gradient is significantly shorter to take full advantage of the speed of UPLC.
-
Higher Temperature: A slightly elevated column temperature reduces the mobile phase viscosity, allowing for higher flow rates at manageable backpressures, and can also improve peak shape.
-
Lower Injection Volume: The smaller column dimensions necessitate a reduced injection volume to prevent band broadening.
-
Lower Sample Concentration: The increased sensitivity of UPLC often allows for the use of more dilute samples.
Visualizing the Workflow
Sources
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appendix III D. Liquid Chromatography [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Structural Validation of 1-Aryl-3-Ethylindole: A Comparative Guide to NOESY NMR
Executive Summary: The Regioselectivity Challenge
In drug discovery, the indole scaffold is ubiquitous, serving as the core for therapeutics ranging from NSAIDs (Indomethacin) to migraine treatments (Triptans). However, synthesizing 1-aryl-3-ethylindole presents a classic regioselectivity problem.
Synthetic routes—such as the Fischer indole synthesis or transition-metal catalyzed N-arylation—often produce structural isomers that are indistinguishable by Mass Spectrometry (MS) and ambiguous in 1D
-
1-aryl-2-ethylindole (Isomeric alkyl positioning).
-
3-aryl-1-ethylindole (Swapped substituents).
-
C-arylated byproducts (Failure of N-arylation).
This guide compares structural validation methods and establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the rapid, non-destructive standard for validating this specific scaffold, superior to HMBC in spatial resolution and faster than X-ray crystallography.
Comparative Analysis: Choosing the Right Validator
While X-ray crystallography is definitive, it is low-throughput and requires single crystals. HMBC establishes connectivity but struggles with spatial orientation in planar systems like indoles. NOESY provides the necessary "spatial proof."[1]
Table 1: Technical Comparison of Validation Methods
| Feature | NOESY (Recommended) | HMBC | X-Ray Crystallography | 1D |
| Primary Data | Spatial Proximity (< 5 Å) | Long-range Coupling ( | Atomic Coordinates | Chemical Shift & Integration |
| Problem Solved | Regiochemistry & Shape | Connectivity & Quaternary C | Absolute Configuration | Functional Group Presence |
| Sample State | Solution (CDCl | Solution | Solid Single Crystal | Solution |
| Time to Result | 1–4 Hours | 30–60 Minutes | Days to Weeks | 5 Minutes |
| Limitations | Requires mixing time optimization | Ambiguous for | Crystal growth failure | Cannot distinguish regioisomers |
| Cost Efficiency | High | High | Low | Very High |
Technical Deep Dive: The NOESY Solution
The Theoretical Basis: "The H2 Anchor"
The structural validation of 1-aryl-3-ethylindole relies on a "triangulation" strategy using the Indole H2 proton as the central anchor.
-
Geometry: In a 1,3-disubstituted indole, the H2 proton is spatially sandwiched between the N1-Aryl group and the C3-Ethyl group .
-
The Logic:
-
If the Aryl is at N1, its ortho protons must show an NOE correlation to Indole H2 (and H7).
-
If the Ethyl is at C3, its methylene (CH
) protons must show an NOE correlation to Indole H2 (and H4). -
Contra-indication: If the Ethyl were at C2, the H2 signal would be absent (replaced by the ethyl group).
-
Workflow Visualization
The following diagram illustrates the decision logic and the specific NOE correlations required for validation.
Caption: Figure 1. Logical workflow for validating 1-aryl-3-ethylindole using NOESY, highlighting the critical "H2 Anchor" checkpoints.
Experimental Protocol: Self-Validating System
To ensure reproducibility and trust, follow this optimized protocol for small molecules (MW < 1000 Da).
Step 1: Sample Preparation[2][3]
-
Concentration: Dissolve 5–15 mg of the compound in 0.6 mL of deuterated solvent (CDCl
is preferred for resolution; DMSO- if solubility is poor). -
Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
Degassing (Optional but Recommended): For weak NOE signals, bubble nitrogen through the sample for 2 minutes to remove paramagnetic oxygen, which accelerates relaxation (
) and dampens the NOE signal.
Step 2: Acquisition Parameters (The "Expert" Settings)
Standard default settings often fail for small molecules. Use these specific parameters:
-
Pulse Sequence: noesygpphpp (Gradient-selected NOESY with phase sensitivity).
-
Mixing Time (
): 500 ms to 800 ms .-
Why: Small molecules tumble fast (short correlation time
). The NOE buildup is slow and positive. Short mixing times (< 300 ms) may show no signal; overly long times (> 1.2 s) allow "spin diffusion" (false positives where magnetization transfers A -> B -> C).
-
-
Relaxation Delay (
): 2–3 seconds (ensure full relaxation between scans). -
Scans (NS): Minimum 16 (32 recommended for clear signal-to-noise).
-
Points (TD): 2048 (F2) x 256 (F1).
Step 3: Data Interpretation
Load the spectrum and phase it such that the diagonal peaks are negative (or one color) and the cross-peaks are positive (opposite color). This is a hallmark of small molecule NOESY (positive NOE).
The Validation Checklist:
-
Identify H2: Locate the singlet/doublet at
7.1–7.4 ppm. -
Identify N-Aryl: Locate the ortho protons (usually doublets) on the N-aryl ring.
-
Identify Ethyl: Locate the methylene quartet (
2.8 ppm). -
Verify Cross-Peaks:
-
Cross-Peak 1: Intersection of H2 chemical shift and N-Aryl ortho shift.
-
Cross-Peak 2: Intersection of H2 chemical shift and Ethyl-CH
shift. -
Cross-Peak 3 (Confirmation): Ethyl-CH
should also show NOE to Indole H4 ( 7.6 ppm).
-
Visualizing the Correlation Map
The following diagram represents the spatial relationships you will observe in the 2D spectrum.
Caption: Figure 2. Expected NOE correlations. The "Anchor" H2 connects the N-Aryl and C3-Ethyl groups, confirming the 1,3-substitution pattern.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Correlations).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Indole Chemical Shifts).[3][4][5][6]
-
Garg, N. K., et al. (2011). "Indole Synthesis via Fischer Indolization". Chemical Reviews, 111(11), 7121–7176. (Discussion on regioselectivity challenges).
-
University of Ottawa NMR Facility. (2007).[7] "What Mixing Time Should I Use for My 2D-NOESY Measurements?". u-of-o-nmr-facility.blogspot.com.
Sources
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 7. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
Safety Operating Guide
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole proper disposal procedures
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole: Proper Disposal Procedures
Executive Summary
Classification: Halogenated Organic Solid / Hazardous Waste Primary Hazard: Toxic combustion byproducts (HF, HCl, NOx); Potential aquatic toxicity.[1] RCRA Status: Non-specific source waste (requires characterization); treat as D022 (Chloroform proxy) or Halogenated Organic for incineration profiles.[1] Immediate Action: Segregate from non-halogenated solvents and oxidizers.[1][2] Do not dispose of down the drain or in general trash.
Chemical Profile & Hazard Assessment
To understand the disposal requirements, we must deconstruct the molecule’s stability and reactivity profile. This compound is a polysubstituted indole containing both chlorine and fluorine.[1]
| Component | Structural Feature | Disposal Implication |
| Core Scaffold | Indole (Benzopyrrole) | Nitrogen-containing; produces NOx upon combustion.[1][3][4][5] Potential biological activity (serotonergic/kinase targets).[1] |
| Halogens | 5-Chloro & 4-Fluoro | CRITICAL: Thermal decomposition releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .[1][3][4][5] Standard incineration without scrubbers is prohibited.[1] |
| Lipophilicity | Ethyl & Phenyl groups | High LogP (likely >4.0).[1] High potential for bioaccumulation; Severe Marine Pollutant . |
Expert Insight:
-
Why specific disposal is needed: The presence of the fluorine atom on the phenyl ring significantly increases the chemical stability of the molecule, making it resistant to standard biodegradation.[1] Upon incineration, the C-F bond requires high temperatures to break, and the resulting HF gas is highly corrosive to incinerator linings if not captured by alkaline scrubbers.
Pre-Disposal Stabilization & Segregation
Before moving the material to waste storage, ensure it is in a stable state.
-
Solid Waste: If the material is a pure solid or precipitate, collect it in a wide-mouth high-density polyethylene (HDPE) jar.[1][3][4][5] Glass is acceptable but less preferred due to breakage risk during transport.[1]
-
Liquid Waste (Mother Liquors): If dissolved in solvent (e.g., DMSO, DCM, Ethyl Acetate), it MUST be segregated into the "Halogenated Solvent" stream.[1][5]
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of this dissolved solute reclassifies the entire mixture as Halogenated Waste .[1]
-
Compatibility Matrix
-
INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitric Acid), Strong Lewis Acids (AlCl3).[1][5]
-
COMPATIBLE: Halogenated solvents (Dichloromethane, Chloroform), Non-halogenated organics (Acetone, Toluene) only if mixed in the halogenated waste stream.[1][5]
Disposal Decision Tree
Use this logic flow to determine the correct waste stream for your specific sample state.
Figure 1: Decision logic for segregating 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole waste streams.
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Solids: Use a screw-top HDPE container. Avoid metal containers if the compound is potentially acidic or wet, as corrosion may occur.
-
Liquids: Use a chemically resistant carboy (HDPE or Fluorinated HDPE).[1] Ensure the cap is vented if there is any risk of off-gassing, though this indole is generally stable.[1][5]
Step 2: Labeling (RCRA Compliance)
Your label must be explicit to prevent downstream accidents.[1]
-
Chemical Name: Write the full name: "5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole".
-
Constituents: If in solution, list the solvent and the approximate concentration of the indole.
-
Hazard Checkboxes: Check [x] Toxic and [x] Irritant .[1]
-
GHS Signal Word: WARNING.[1]
Step 3: Storage
Store in a Satellite Accumulation Area (SAA) designated for Halogenated Waste .[1][6]
-
Temperature: Ambient is generally acceptable, but cool storage (4°C) is preferred if the compound is part of a sensitive library.[1]
-
Secondary Containment: Must be stored in a tray capable of holding 110% of the container volume.[1]
Step 4: Professional Disposal (Incineration)
This is the only acceptable final disposal method.[1]
-
Method: Rotary Kiln Incineration.[1]
-
Requirement: The facility must have a Two-Stage Combustion Chamber (operating >1000°C) and a Wet Scrubber System .[1][5]
-
Why: The combustion reaction produces hydrofluoric acid (HF):
Without scrubbing, HF will corrode the facility's stack and release toxic plumes.[1][5]
Emergency Spill Response
In the event of a benchtop spill, follow this immediate protocol.
Figure 2: Immediate spill response workflow. Note that dust generation must be minimized for solid spills.[1]
Spill Cleanup Kit Requirements:
-
Nitrile gloves (double gloving recommended).[1]
-
P100 Particulate Respirator (if powder is fine/dusty).[1]
-
Inert absorbent (Vermiculite, Sand, or commercial pads).
References
-
National Institutes of Health (NIH) - PubChem. 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (Structural Analog Data).[1][3][4][5] Available at: [Link][1][5]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description - F-List (Halogenated Solvents).[1][3][4][5] Available at: [Link][1][5]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated. Available at: [Link][1][5]
Sources
- 1. 5-氯吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. americanelements.com [americanelements.com]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - Ethyl 5-chloro-3-(4,4,4-trifluorobutylsulfonyl)-1h-indole-2-carboxylate (C15H15ClF3NO4S) [pubchemlite.lcsb.uni.lu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
A Senior Application Scientist's Guide to Handling 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
Disclaimer: Publicly available safety and toxicity data for 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole are limited. This guide synthesizes information from structurally related halogenated and fluorinated indole derivatives to establish a robust safety protocol. The recommendations herein are based on the potential hazards associated with its functional groups. All procedures should be performed after a thorough, site-specific risk assessment.
Hazard Analysis: Deconstructing the Molecule for Safety
As a novel research chemical, 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole lacks a comprehensive toxicological profile. Therefore, a conservative approach to handling is paramount. Our safety strategy is derived from analyzing its core components: the indole scaffold, the chloro- substituent, and the fluorophenyl group.
-
Indole Scaffold : The indole ring system is a common motif in biologically active compounds.[1][2] While the core itself is of moderate toxicity, it is a reactive heterocycle, susceptible to electrophilic substitution.[1][3] Skin, eye, and respiratory irritation are common hazards associated with indole derivatives.[4][5]
-
Chlorinated Aromatic System : The presence of a chlorine atom on the benzene ring classifies this compound as a halogenated organic. Such compounds warrant special care due to their potential for environmental persistence and toxicity.[6][7] Upon combustion or thermal decomposition, they can release toxic and corrosive gases, such as hydrogen chloride.[8][9]
-
Fluorophenyl Group : The N-aryl substitution with a fluorophenyl group adds another layer of consideration. While the carbon-fluorine bond is strong, the overall toxicological impact of this moiety is not fully characterized for this specific structure and must be treated with caution.
Based on these structural alerts, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is potentially toxic if ingested, inhaled, or absorbed through the skin.[4][5][8][9]
Primary Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. The primary method for controlling exposure to any research chemical of unknown toxicity is through engineering controls.
All handling of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole, including weighing, transfers, and preparation of solutions, must be conducted inside a certified and properly functioning chemical fume hood. [6][10] This minimizes the risk of inhaling fine powders or solvent vapors.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is non-negotiable. The following protocol outlines the minimum required PPE. For larger-scale operations (multi-gram quantities), a more stringent assessment, potentially requiring enhanced respiratory and skin protection, is necessary.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[10][11] Standard safety glasses do not provide adequate protection from splashes, as they do not form a seal around the eyes.[11]
-
Recommended for High-Risk Tasks: When handling larger volumes (>100 mL) of solutions or performing tasks with a higher splash potential (e.g., pressure changes, rapid mixing), a full-face shield must be worn in addition to chemical splash goggles.[10]
Skin and Body Protection
The choice of glove material is critical for handling halogenated aromatic compounds. Disposable nitrile gloves, while common for incidental contact, may not offer sufficient protection for prolonged handling or immersion.[11][12]
| Glove Material | Suitability for Aromatic & Chlorinated Compounds | Key Considerations |
| Nitrile | Fair for incidental contact (splashes). | Not recommended for prolonged contact. Check for breakthrough often. |
| Neoprene | Good resistance to a broad range of chemicals. | Offers a good balance of dexterity and protection. |
| Fluoroelastomer (Viton®) | Excellent protection. | Recommended for extended handling. May be less dexterous.[11][12] |
| Laminate Film (Norfoil™/Silver Shield®) | Excellent protection. | Highest level of chemical resistance but can be cumbersome. Often used as an inner glove.[11] |
Operational Protocol: For routine handling (mg scale), double-gloving with two pairs of nitrile gloves is a common practice. For larger quantities or extended procedures, wearing a more resistant outer glove (e.g., Neoprene or Viton®) over a nitrile inner glove is strongly advised. Gloves must be inspected for tears or punctures before each use and changed immediately upon known or suspected contamination.[5]
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Apparel: Full-length pants and closed-toe shoes made of a non-porous material are mandatory to protect against spills.[6]
Respiratory Protection
When all work is performed within a chemical fume hood, specific respiratory protection is typically not required.[10] However, in the event of a large spill or failure of engineering controls, respiratory protection would be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and training.[10]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Step-by-Step Handling Workflow
-
Preparation: Don all required PPE before entering the designated work area.
-
Staging: Place all necessary equipment (spatulas, weigh paper, solvents, glassware) inside the chemical fume hood.
-
Weighing/Transfer: If a solid, carefully weigh the compound on weigh paper or in a tared container. Avoid creating airborne dust. If a solution, perform all transfers with care to avoid splashes.
-
Reaction: Cap all containers and reaction vessels when not in use.
-
Post-Handling: Immediately after handling, remove the outer pair of gloves using proper technique (see diagram below) and dispose of them in the designated solid waste container.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and absorbent pads. Decontaminate all glassware.
Disposal Plan
As a halogenated organic compound, 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole and its associated waste must be segregated.
-
Waste Segregation: All waste streams must be separated into "Halogenated" and "Non-Halogenated" containers.[6][13][14]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads must be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and properly vented container for "Liquid Halogenated Organic Waste."[15] Do not mix incompatible waste streams.[13][14]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
